rac-N-Boc Anatabine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAWGJPFWVBKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675709 | |
| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-12-4 | |
| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Purification of rac-N-Boc Anatabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anatabine is a minor alkaloid found in plants of the Solanaceae family. It has garnered interest in the scientific community for its potential biological activities. The N-tert-butoxycarbonyl (Boc) protected form, rac-N-Boc anatabine, serves as a valuable intermediate in the synthesis of anatabine derivatives and as a tool for pharmacological research. The Boc protecting group enhances the stability and modulates the reactivity of the amine functionality, facilitating further chemical modifications. This guide details a two-step synthetic approach to this compound, commencing with the synthesis of racemic anatabine followed by its N-Boc protection.
Synthesis of rac-Anatabine
A patented method outlines the synthesis of racemic anatabine from 3-aminomethylpyridine and benzophenoneimine. The process involves the formation of an intermediate, N-(diphenylmethylene)(pyridin-3-yl)methanamine, followed by cyclization to yield anatabine.
Experimental Protocol: Synthesis of rac-Anatabine
Step 1: Formation of N-(diphenylmethylene)(pyridin-3-yl)methanamine
-
In a reaction vessel, 3-aminomethylpyridine is added to an equimolar amount of neat benzophenoneimine.
-
The reaction mixture is heated to 50°C and stirred for 6 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting product, N-(diphenylmethylene)(pyridin-3-yl)methanamine, is obtained and can be used in the next step without further purification.
Step 2: Cyclization to form rac-Anatabine
-
The N-(diphenylmethylene)(pyridin-3-yl)methanamine intermediate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a temperature between -78°C and -45°C.
-
To this solution, 1.5 equivalents of potassium tert-butoxide (KOtBu) are added, and the mixture is incubated for 30 minutes.
-
A solution of cis-1,4-dichloro-2-butene in THF is then added dropwise, maintaining the temperature at -45°C.
-
The reaction is allowed to proceed at -45°C for 1-2 hours.
-
The reaction is then quenched, and the anatabine product is worked up through an acid-base extraction.
Purification of rac-Anatabine
A multi-step purification process is employed to achieve high-purity anatabine:
-
The crude reaction product is subjected to an initial extraction.
-
Further purification can be achieved by distillation.
-
For high-purity anatabine (>99%), a final purification step involving extraction with methyl tert-butyl ether (MTBE) followed by an acid-base workup is recommended.
Quantitative Data for rac-Anatabine Synthesis
| Step | Reactants | Key Reagents/Conditions | Product | Yield | Purity |
| 1 | 3-aminomethylpyridine, benzophenoneimine | 50°C, 6 hours | N-(diphenylmethylene)(pyridin-3-yl)methanamine | High | - |
| 2 | N-(diphenylmethylene)(pyridin-3-yl)methanamine | KOtBu, cis-1,4-dichloro-2-butene, THF, -45°C | rac-Anatabine | ~25% | >97% |
| Purification | Crude rac-Anatabine | MTBE extraction, distillation, acid-base workup | Purified rac-Anatabine | - | >99% |
Synthesis of this compound
The synthesis of this compound involves the protection of the secondary amine of racemic anatabine using di-tert-butyl dicarbonate (Boc₂O). The following is a general, representative protocol that can be adapted and optimized for this specific transformation.
Experimental Protocol: N-Boc Protection of rac-Anatabine
-
Dissolve racemic anatabine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
To this solution, add 1.1 to 1.5 equivalents of di-tert-butyl dicarbonate (Boc₂O).
-
Add a base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 to 2.0 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature for 4 to 12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., saturated sodium bicarbonate, brine) to remove excess reagents and byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
Purification of this compound
The crude product can be purified using standard techniques:
-
Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying Boc-protected amines. A gradient of ethyl acetate in hexanes is a typical eluent system.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be employed for purification.
Visualizing the Synthetic Workflow
The overall synthetic pathway from starting materials to the final product, this compound, is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
Biological Context: Anatabine and the NRF2 Signaling Pathway
While specific signaling pathways involving this compound are not documented, its parent compound, anatabine, has been reported to activate the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. NRF2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. The activation of this pathway is a potential mechanism for the observed biological effects of anatabine. The Boc-protected derivative may be used in studies to further elucidate these mechanisms.
Caption: Simplified NRF2 activation pathway by Anatabine.
Conclusion
This technical guide provides a foundational understanding of the synthesis and purification of this compound for the research and drug development community. While a definitive, published protocol for the N-Boc protection of anatabine is currently unavailable, the combination of a validated synthesis for the anatabine precursor and established methodologies for N-Boc protection offers a clear and actionable path for its preparation. Further optimization and characterization by individual researchers will be necessary to establish a robust and reproducible procedure. The potential involvement of the NRF2 pathway highlights an area for future investigation where this compound could be a valuable chemical tool.
An In-Depth Technical Guide to rac-N-Boc Anatabine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of racemic N-tert-butyloxycarbonyl anatabine (rac-N-Boc Anatabine). This derivative of anatabine, a minor alkaloid found in tobacco and other Solanaceae plants, is a key compound for research and development, often used as a protected intermediate in the synthesis of anatabine analogs or as a reference standard.
Chemical Properties
This compound is a derivative of anatabine where the secondary amine of the tetrahydropyridine ring is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection renders the amine nucleophilicity and basicity, allowing for selective reactions at other positions of the molecule. It is typically supplied as a yellow oil for research purposes.[2]
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 260.33 g/mol | [1][2][3][4] |
| CAS Number | 1159977-12-4 | [1][5] |
| Appearance | Yellow Oil | [2] |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 | [2] |
| IUPAC Name | tert-butyl 2-(pyridin-3-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | N/A |
| Synonyms | rac N-Boc-anatabine, tert-butyl 3,6-dihydro-[2,3'-bipyridine]-1(2H)-carboxylate | [2] |
| Predicted pKa | 5.06 ± 0.12 | [2] |
| Solubility | Information not readily available. Generally, N-Boc protected alkaloids have increased solubility in non-polar organic solvents and are insoluble in water. | N/A |
| Melting Point | Not applicable (supplied as an oil). | [2] |
| Boiling Point | Information not readily available. | N/A |
Chemical Structure
The structure of this compound consists of a pyridine ring linked at the 3-position to the 2-position of a 1,2,3,6-tetrahydropyridine ring. The nitrogen atom of the tetrahydropyridine ring is protected with a Boc group. The "rac-" prefix indicates that it is a racemic mixture of the (R)- and (S)-enantiomers at the chiral center (the carbon atom connecting the two rings).
Key Structural Features:
-
Pyridine Ring: A six-membered aromatic heterocyclic ring containing one nitrogen atom.
-
Tetrahydropyridine Ring: A partially saturated six-membered heterocyclic ring containing one nitrogen atom.
-
Boc Protecting Group: A tert-butyloxycarbonyl group attached to the nitrogen of the tetrahydropyridine ring. This bulky group influences the conformation of the ring and the overall chemical reactivity of the molecule.
-
Chiral Center: The C2 carbon of the tetrahydropyridine ring, which is attached to the pyridine ring, is a stereocenter.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published. However, based on standard organic chemistry procedures, the following represents a plausible workflow.
a. Synthesis: N-Boc Protection of rac-Anatabine (Representative Protocol)
A common method for the N-Boc protection of amines involves the reaction of the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.
-
Reaction: To a solution of racemic anatabine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine or diisopropylethylamine) to neutralize the in-situ formed acid. Di-tert-butyl dicarbonate is then added portion-wise at room temperature.
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
b. Analytical Characterization
The characterization of this compound would involve a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would confirm the presence of the Boc group (a characteristic singlet at ~1.5 ppm for the nine protons of the tert-butyl group) and the protons of the pyridine and tetrahydropyridine rings.
-
¹³C NMR would show the carbonyl carbon of the Boc group (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm), in addition to the carbons of the heterocyclic rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the protonated molecule [M+H]⁺ at m/z 261.16.
-
Infrared (IR) Spectroscopy: The IR spectrum would display a characteristic strong absorption band for the urethane carbonyl group of the Boc protector at approximately 1690-1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method could be developed for purity assessment. A typical mobile phase might consist of a gradient of acetonitrile and water with a small amount of an additive like trifluoroacetic acid.
Signaling Pathways and Biological Context (of the Parent Compound, Anatabine)
It is important to note that this compound is primarily a synthetic intermediate, and its direct biological activity is not the focus of research. The biological context is provided by its parent compound, anatabine.
Anatabine has been investigated for its anti-inflammatory properties. Studies have suggested that anatabine may exert its effects by inhibiting the activation of the signal transducer and activator of transcription 3 (STAT3). This, in turn, can prevent the activation of nuclear factor kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines.
More recent research has also explored the potential of anatabine to act as an activator of the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a master regulator of the antioxidant response.
Diagram of the Postulated Anti-Inflammatory Signaling Pathway of Anatabine:
References
The In Vitro Mechanism of Action of rac-N-Boc Anatabine: A Technical Overview
Executive Summary
Anatabine, a minor alkaloid found in plants of the Solanaceae family, has demonstrated a range of in vitro biological activities, primarily centered around its interaction with nicotinic acetylcholine receptors (nAChRs) and its modulation of inflammatory signaling pathways.[1] This technical guide provides a comprehensive overview of the known in vitro mechanism of action of anatabine, with the understanding that these properties may or may not be shared by its N-Boc derivative. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the implicated signaling pathways to support further research and drug development efforts.
Core In Vitro Mechanisms of Action of Anatabine
The in vitro effects of anatabine have been characterized through several key mechanisms:
-
Nicotinic Acetylcholine Receptor (nAChR) Agonism: Anatabine acts as an agonist at α4β2 nicotinic acetylcholine receptors.[2][3]
-
Anti-inflammatory Signaling: Anatabine has been shown to inhibit key inflammatory transcription factors, including Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[4]
-
Oxidative Stress Response: Anatabine is an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a key regulator of cellular antioxidant responses.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for anatabine from in vitro assays.
Table 1: Nicotinic Acetylcholine Receptor (α4β2) Binding and Functional Activity of Anatabine
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Anatabine | Receptor Binding | CHO (α4β2 nAChR overexpressing) | IC₅₀ | 0.7 ± 0.1 | [3] |
| Anatabine | Functional Activity | CHO (α4β2 nAChR overexpressing) | EC₅₀ | < 8 | [2] |
| Nicotine | Receptor Binding | CHO (α4β2 nAChR overexpressing) | IC₅₀ | 0.04 ± 0.002 | [3] |
| Cotinine | Receptor Binding | CHO (α4β2 nAChR overexpressing) | IC₅₀ | 9.9 ± 3.6 | [3] |
| Cotinine | Functional Activity | CHO (α4β2 nAChR overexpressing) | EC₅₀ | 85.3 ± 13.4 | [2] |
Experimental Protocols
α4β2 nAChR Functional Activity Assay
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human α4β2 nicotinic acetylcholine receptor.
-
Methodology:
-
Cells are plated in 96-well microplates and cultured to confluency.
-
The culture medium is removed, and cells are washed with a physiological salt solution.
-
A fluorescent membrane potential-sensitive dye is loaded into the cells.
-
Cells are then exposed to varying concentrations of anatabine or a reference agonist.
-
Changes in fluorescence, indicative of ion flux through the activated nAChR channels, are measured using a fluorescence plate reader.
-
The EC₅₀ values are calculated from the dose-response curves.
-
NF-κB Inhibition Assay (Luciferase Reporter)
-
Cell Line: Human cell line (e.g., HEK293 or A549) transiently or stably transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach.
-
Cells are pre-treated with various concentrations of anatabine for a specified period.
-
Inflammatory stimulus (e.g., TNF-α or LPS) is added to induce NF-κB activation.[5]
-
After incubation, cells are lysed, and luciferase activity is measured using a luminometer.
-
The inhibitory effect of anatabine on NF-κB activation is determined by the reduction in luciferase signal compared to stimulated, untreated cells.
-
STAT3 Phosphorylation Inhibition Assay (Western Blot)
-
Cell Line: SH-SY5Y (human neuroblastoma cell line) or other suitable cell lines.[4]
-
Methodology:
-
Cells are cultured in appropriate media and seeded in multi-well plates.
-
Cells are pre-incubated with different concentrations of anatabine.
-
A stimulus that induces STAT3 phosphorylation (e.g., a cytokine like IL-6) is added.
-
Following stimulation, cells are lysed, and total protein is extracted.
-
Protein concentrations are determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane and probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3.
-
Following incubation with secondary antibodies, the protein bands are visualized and quantified using an imaging system. The ratio of p-STAT3 to total STAT3 is calculated to determine the inhibitory effect of anatabine.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Anatabine binding to α4β2 nAChR and subsequent signaling.
References
- 1. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]
- 2. Effects of nicotinic acetylcholine receptor-activating alkaloids on anxiety-like behavior in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
The Discovery and Biological Context of rac-N-Boc Anatabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and background of rac-N-Boc anatabine, a derivative of the naturally occurring tobacco alkaloid, anatabine. While specific discovery details of the N-Boc protected form are not extensively published, its existence is primarily as a chemically protected intermediate for use in synthetic chemistry and drug development. This guide will cover the fundamental background of anatabine, the rationale and methodology for N-Boc protection, and the key biological signaling pathways influenced by the parent compound, anatabine. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research.
Introduction to Anatabine
Anatabine is a minor alkaloid found in plants of the Solanaceae family, which includes tobacco, green tomatoes, peppers, and eggplant.[1][2] It shares structural similarities with nicotine but exhibits distinct biological activities. Notably, anatabine has demonstrated significant anti-inflammatory properties in various preclinical models, including those for Alzheimer's disease, Hashimoto's thyroiditis, and multiple sclerosis.[1]
The introduction of a tert-butyloxycarbonyl (Boc) protecting group to the secondary amine of the anatabine molecule yields this compound. This chemical modification is a standard strategy in organic synthesis to temporarily block the reactivity of the amine group, allowing for selective modifications at other positions of the molecule. The "rac" designation indicates that the compound is a racemic mixture of its enantiomers.
Synthesis of this compound
Representative Experimental Protocol: N-Boc Protection of Anatabine
Objective: To synthesize this compound by reacting racemic anatabine with di-tert-butyl dicarbonate.
Materials:
-
rac-Anatabine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve rac-anatabine (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane.
-
Add the (Boc)₂O solution dropwise to the anatabine solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (anatabine) is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity of Anatabine: Key Signaling Pathways
Research into the mechanism of action of anatabine has revealed its modulatory effects on key cellular signaling pathways involved in inflammation and oxidative stress.
NRF2 Pathway Activation
Anatabine has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2] NRF2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, NRF2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon activation by inducers like anatabine, NRF2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
dot
Caption: Anatabine-induced NRF2 Pathway Activation.
MAPK Signaling Pathway
Phosphoproteomic studies have demonstrated that anatabine treatment results in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] The MAPK cascades are crucial signaling pathways that regulate a wide range of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. Anatabine-induced activation of MAPK signaling may contribute to its overall anti-inflammatory effects.
dot
Caption: Anatabine-induced MAPK Signaling Activation.
Quantitative Data
The following table summarizes the quantitative data on the activation of the NRF2 pathway by anatabine from a luciferase reporter gene assay.
| Compound | Concentration (µM) | NRF2 Activation (Fold Change) |
| Anatabine | 250 | Statistically Significant (p < 0.05)[3] |
| Anabasine | Up to 500 | No Significant Activation[3] |
| Cotinine | Up to 500 | No Significant Activation[3] |
| Nornicotine | Up to 500 | No Significant Activation[3] |
| Nicotine | Up to 500 | No Significant Activation[3] |
| Sulforaphane (Positive Control) | 10 | Significant Activation |
| Dimethyl Fumarate (Positive Control) | 50 | Significant Activation |
Key Experimental Protocols
NRF2/ARE Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the NRF2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).
dot
Caption: NRF2/ARE Luciferase Reporter Gene Assay Workflow.
Detailed Protocol:
-
Cell Culture: An HEK-293-based NRF2/ARE luciferase reporter cell line is used.[4] These cells are stably transfected with a reporter vector containing multiple copies of the ARE sequence upstream of a luciferase gene.[4]
-
Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of anatabine, positive controls (e.g., sulforaphane, dimethyl fumarate), and a vehicle control (e.g., DMSO).[3]
-
Incubation: The cells are incubated with the compounds for 24 hours.[3]
-
Lysis and Luminescence Measurement: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the luciferase activity and thus NRF2 transcriptional activity, is measured using a luminometer.[4]
-
Data Analysis: The fold change in luciferase activity is calculated by normalizing the luminescence of treated cells to that of vehicle-treated cells.
Phosphoproteomics Analysis of MAPK Signaling
This method is employed to identify and quantify changes in protein phosphorylation, such as the activation of MAPK pathway components, in response to anatabine treatment.
dot
Caption: Phosphoproteomics Workflow for MAPK Signaling Analysis.
Detailed Protocol:
-
Cell Treatment and Lysis: Cells are treated with anatabine or a vehicle control for a specified time. Following treatment, cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Digestion: The extracted proteins are quantified, and then digested into peptides, typically using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, they are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO₂) chromatography or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer fragments the peptides and measures the mass-to-charge ratio of the fragments, which allows for the identification of the peptide sequence and the location of the phosphorylation site.
-
Data Analysis: The MS/MS data is processed using specialized software to identify and quantify the phosphopeptides. The relative abundance of each phosphopeptide in anatabine-treated samples is compared to that in control samples to identify changes in phosphorylation levels.
-
Bioinformatics Analysis: The identified phosphoproteins are then mapped to known signaling pathways, such as the MAPK pathway, to determine the effect of anatabine on these pathways.
Conclusion
This compound serves as a crucial intermediate in the chemical exploration of the therapeutic potential of anatabine. The parent compound, anatabine, demonstrates significant anti-inflammatory and cytoprotective effects, primarily through the activation of the NRF2 and MAPK signaling pathways. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of action of anatabine and its derivatives, facilitating the development of novel therapeutics.
References
- 1. Systems biology reveals anatabine to be an NRF2 activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 3. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of rac-N-Boc Anatabine: A Technical Guide
An in-depth technical guide on the solubility of rac-N-Boc Anatabine for researchers, scientists, and drug development professionals.
Introduction
This compound is a derivative of anatabine, a naturally occurring alkaloid found in plants of the Solanaceae family. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the tetrahydropyridine ring modifies the molecule's polarity and, consequently, its solubility characteristics. Understanding the solubility of this compound is crucial for its synthesis, purification, and handling in various laboratory and developmental settings. This guide provides a comprehensive overview of the expected solubility, a general protocol for its determination, and relevant biological context of the parent compound, anatabine.
It is important to note that specific, publicly available quantitative solubility data for this compound is limited. Therefore, this guide offers a predictive analysis based on chemical principles and a generalized experimental framework for researchers to generate their own data.
Predicted Solubility Profile
The chemical structure of this compound suggests a significant alteration in solubility compared to its parent compound, anatabine. The Boc group is large and non-polar, which is expected to decrease the molecule's overall polarity. This structural change leads to the following predictions:
-
Aqueous Solubility: The solubility in water and other polar protic solvents is expected to be significantly lower than that of anatabine. The Boc group will sterically hinder the formation of hydrogen bonds with water molecules.
-
Organic Solvent Solubility: Conversely, the solubility in a wide range of common organic solvents is expected to be favorable. Solvents with low to moderate polarity, such as dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran, are likely to be effective in dissolving this compound. Solubility in non-polar solvents like hexanes may be more limited but is likely greater than that of the more polar anatabine.
Quantitative Solubility Data
As of the latest available information, specific quantitative solubility data for this compound in various solvents has not been extensively published. The following table is provided as a template for researchers to record their own experimental findings.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |
| Water | 25 | ||
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Isopropanol | 25 | ||
| Acetonitrile | 25 | ||
| Dichloromethane | 25 | ||
| Chloroform | 25 | ||
| Ethyl Acetate | 25 | ||
| Tetrahydrofuran (THF) | 25 | ||
| Acetone | 25 | ||
| Toluene | 25 | ||
| Hexanes | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 25 | ||
| Dimethylformamide (DMF) | 25 |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of this compound using the shake-flask method, a common technique in pharmaceutical sciences.
Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (analytical grade)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Calculation: Calculate the solubility in mg/mL or other desired units based on the measured concentration and the dilution factor.
Caption: A flowchart of the experimental workflow for determining the solubility of a compound.
Biological Context: Signaling Pathway of Anatabine
While this compound is a protected intermediate and its biological activity is not the primary focus of solubility studies, the parent compound, anatabine, has known anti-inflammatory properties. Anatabine has been shown to exert its effects by inhibiting key inflammatory signaling pathways.[1] Specifically, it can inhibit the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This, in turn, can prevent the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of pro-inflammatory cytokine production.[1]
Caption: The inhibitory effect of anatabine on the STAT3 and NF-κB signaling pathways.
This information is provided for contextual understanding of the parent molecule. The biological activity of this compound would need to be determined independently, likely after the removal of the Boc protecting group.
References
Navigating the Stability and Storage of rac-N-Boc Anatabine: A Technical Guide for Researchers
Introduction
rac-N-Boc Anatabine, a derivative of the tobacco alkaloid anatabine, is a compound of interest for researchers in neuropharmacology and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the tetrahydropyridine ring significantly alters its chemical properties compared to the parent compound. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, addressing the needs of researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this specific compound, this guide also draws on the well-established chemistry of N-Boc protected compounds to infer its stability profile.
Chemical Profile and General Stability
This compound has a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol . The key to its stability lies in the N-Boc protecting group, which is known for its robustness under a variety of conditions, yet its specific lability under others.
General Stability of the N-Boc Group:
The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its predictable stability. It is generally stable under the following conditions:
-
Basic Conditions: Resistant to a wide range of non-nucleophilic and nucleophilic bases.
-
Catalytic Hydrogenation: Stable to typical hydrogenation conditions (e.g., H₂/Pd).
-
Oxidative Conditions: Generally resistant to many oxidizing agents.
However, the Boc group is susceptible to cleavage under:
-
Acidic Conditions: It is readily cleaved by strong acids (e.g., trifluoroacetic acid, hydrochloric acid) and even moderately acidic conditions, especially in the presence of protic solvents. This is the most common method for its removal.
This inherent acid lability is the primary consideration for the chemical stability of this compound.
Recommended Storage Conditions
While specific long-term stability data from manufacturers is not publicly available, general best practices for the storage of N-Boc protected compounds should be followed to ensure the integrity of this compound.
Storage Recommendations:
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C. | To minimize thermal degradation and any potential slow hydrolysis of the Boc group. |
| Humidity | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis of the Boc group, which can be accelerated by moisture, especially if any acidic impurities are present. |
| Light | Store in a light-resistant container. | While specific photostability data is unavailable, protection from light is a general best practice for complex organic molecules to prevent photochemical degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent potential oxidation of the pyridine or tetrahydropyridine rings over long-term storage. |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be the cleavage of the N-Boc group to yield anatabine.
Potential Biological Targets of rac-N-Boc Anatabine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
rac-N-Boc anatabine is a racemic N-tert-butoxycarbonyl-protected derivative of anatabine, a minor tobacco alkaloid found in plants of the Solanaceae family. While direct experimental data on the biological targets of this compound is not currently available in peer-reviewed literature, this guide extrapolates its potential targets based on the well-documented biological activities of its parent compound, anatabine. The introduction of the bulky N-Boc protecting group on the piperidine ring is anticipated to significantly modulate the pharmacological profile of the anatabine scaffold. This document provides a comprehensive overview of the known targets of anatabine, detailed experimental protocols for assessing activity at these targets, and a discussion of the likely impact of the N-Boc functionalization.
Introduction
Anatabine has garnered scientific interest for its anti-inflammatory properties.[1] Studies have demonstrated its interaction with several key signaling pathways implicated in inflammation and cellular stress responses. This guide will focus on four primary potential target pathways for the anatabine scaffold:
-
Nicotinic Acetylcholine Receptors (nAChRs): As a structural analog of nicotine, anatabine interacts with nAChRs.
-
Signal Transducer and Activator of Transcription 3 (STAT3): Anatabine has been shown to inhibit the phosphorylation of STAT3, a key mediator of inflammatory signaling.[2]
-
Nuclear Factor-kappa B (NF-κB): The NF-κB pathway, a central regulator of inflammation, is another target of anatabine.
-
Nuclear factor erythroid 2-related factor 2 (NRF2): Anatabine has been identified as an activator of the NRF2 pathway, a critical regulator of antioxidant responses.[3][4][5]
The presence of the N-Boc group on this compound is expected to sterically hinder and electronically alter the molecule's ability to bind to the targets of anatabine, particularly the nAChRs where the nitrogen's positive charge at physiological pH is crucial for interaction.
Quantitative Data Summary for Anatabine
The following table summarizes the available quantitative data for the interaction of the parent compound, anatabine, with its known biological targets.
| Target | Ligand | Assay Type | Value | Cell Line/System | Reference |
| α4β2 nAChR | Anatabine | Radioligand Binding Assay | IC50 = 0.7 ± 0.1 µM | Not Specified | [6] |
Potential Biological Targets and Signaling Pathways
Nicotinic Acetylcholine Receptors (nAChRs)
Anatabine, like other tobacco alkaloids, is known to bind to nAChRs.[3][4] These ligand-gated ion channels are involved in a wide range of physiological processes. The interaction of anatabine with nAChRs is thought to contribute to some of its biological activities.
Impact of N-Boc Group: The nitrogen atom in the piperidine ring of anatabine is critical for its interaction with the orthosteric binding site of nAChRs. The presence of the bulky, electron-withdrawing N-Boc group in this compound would likely abolish or significantly reduce its affinity for nAChRs due to steric hindrance and altered electronics.
Figure 1: Simplified Anatabine-nAChR Signaling Pathway.
STAT3 Signaling Pathway
Anatabine has been demonstrated to inhibit the phosphorylation of STAT3, a transcription factor that plays a crucial role in cytokine signaling and inflammation.[2] By inhibiting STAT3 phosphorylation, anatabine can suppress the expression of pro-inflammatory genes.
Impact of N-Boc Group: The mechanism by which anatabine inhibits STAT3 phosphorylation is not fully elucidated. If the interaction is intracellular, the lipophilicity of the N-Boc group might alter the cell permeability of this compound, potentially affecting its ability to reach this target. The steric bulk could also influence binding to any putative intracellular binding site.
Figure 2: Anatabine's Inhibition of the STAT3 Signaling Pathway.
NF-κB Signaling Pathway
Anatabine has been shown to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response. Inhibition of NF-κB leads to a downstream reduction in the expression of various pro-inflammatory cytokines and mediators.
Impact of N-Boc Group: Similar to the STAT3 pathway, the effect of the N-Boc group on NF-κB inhibition will depend on the precise mechanism of action of anatabine. Changes in cell permeability and potential steric hindrance at an intracellular target could alter the activity of this compound compared to the parent compound.
References
- 1. Nirogacestat - Wikipedia [en.wikipedia.org]
- 2. Alkaloids as Natural NRF2 Inhibitors: Chemoprevention and Cytotoxic Action in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rac N-Boc-anatabine | 1159977-12-4 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. mdpi.com [mdpi.com]
- 6. clearsynth.com [clearsynth.com]
In-Depth Technical Guide to the Spectroscopic Data of rac-N-Boc Anatabine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for racemic N-tert-butoxycarbonyl anatabine (rac-N-Boc anatabine). The information is compiled to assist researchers in the identification, characterization, and utilization of this compound in drug discovery and development.
Chemical Structure and Properties
-
Chemical Name: tert-butyl 3,6-dihydro-2,3'-bipyridine-1(2H)-carboxylate
-
Synonyms: rac N-Boc-anatabine, Anatabine Impurity 1
-
CAS Number: 1159977-12-4
-
Molecular Formula: C₁₅H₂₀N₂O₂
-
Molecular Weight: 260.33 g/mol
-
Appearance: Yellow Oil
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases reveals that detailed, publicly available spectroscopic data (NMR, MS, IR) specifically for this compound is limited. While the compound is commercially available, full characterization data is not consistently provided by suppliers. This guide presents typical spectroscopic data expected for this compound based on the analysis of its parent compound, anatabine, and general principles of organic spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| 8.5 - 8.6 | m |
| 7.7 - 7.8 | m |
| 7.3 - 7.4 | m |
| 5.8 - 6.0 | m |
| 5.6 - 5.8 | m |
| 5.4 - 5.6 | m |
| 4.0 - 4.2 | m |
| 2.5 - 2.7 | m |
| 1.4 - 1.5 | s |
Mass Spectrometry (MS)
Mass spectrometry data would be crucial for confirming the molecular weight of this compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Technique | Expected m/z | Interpretation |
| Electrospray Ionization (ESI-MS) | 261.1598 | [M+H]⁺ |
| 283.1417 | [M+Na]⁺ | |
| 205.1179 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc) | |
| 161.1073 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium-Strong | C-H stretch (alkane) |
| ~1690 | Strong | C=O stretch (urethane carbonyl) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1590, 1475, 1435 | Medium-Weak | C=C, C=N stretch (pyridine ring) |
| ~1160 | Strong | C-O stretch (urethane) |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not explicitly published. However, standard procedures for NMR, MS, and IR spectroscopy would be applicable. The following are generalized protocols that would be suitable for the characterization of this compound.
General NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the residual solvent peak.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
General Mass Spectrometry Protocol (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an electrospray ionization mass spectrometer.
-
Analysis: Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
General Infrared Spectroscopy Protocol (ATR-IR)
-
Sample Preparation: As this compound is an oil, a small drop can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition: Collect the spectrum over a standard wavenumber range (e.g., 4000-400 cm⁻¹) with a sufficient number of scans for a clear spectrum.
Synthesis and Analysis Workflow
The synthesis of this compound typically involves the protection of the secondary amine of anatabine with a Boc group. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic analysis.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
rac-N-Boc Anatabine CAS number and molecular weight
An in-depth technical guide on rac-N-Boc Anatabine is provided below, tailored for researchers, scientists, and professionals in drug development.
Technical Data: this compound
This section summarizes the key chemical and physical properties of this compound.
| Identifier | Value | Source |
| CAS Number | 1159977-12-4 | |
| Molecular Weight | 260.33 g/mol | |
| Molecular Formula | C₁₅H₂₀N₂O₂ | |
| Synonyms | rac N-Boc-anatabine | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 |
Introduction
This compound is a derivative of anatabine, a minor alkaloid found in tobacco. The "N-Boc" designation indicates that the secondary amine of the anatabine core structure is protected by a tert-butyloxycarbonyl (Boc) group. This modification is a common strategy in organic synthesis to temporarily block the reactivity of the amine group, allowing for selective chemical modifications at other positions of the molecule. As such, this compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry. Due to its nature as a synthetic intermediate, extensive research into its specific biological activities and signaling pathways is not widely documented in scientific literature.
Experimental Protocols
General Synthesis of this compound
The following is a representative protocol for the N-Boc protection of racemic anatabine. This procedure is a standard method in organic chemistry for the protection of secondary amines.
Materials:
-
rac-Anatabine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve rac-Anatabine in the chosen solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add the base (e.g., Triethylamine) to the solution. The base acts as a scavenger for the acid generated during the reaction.
-
Addition of Boc Anhydride: Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material (anatabine) is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.
-
Biological Activity and Signaling Pathways
There is currently a lack of published research specifically detailing the biological activity or the signaling pathways of this compound. Its primary role in research and development appears to be that of a synthetic precursor. The Boc protecting group is generally designed to be chemically inert under many conditions and is typically removed to yield the final, biologically active compound. Therefore, any significant biological activity would be more commonly associated with the parent compound, anatabine, or the final synthesized derivative rather than the Boc-protected intermediate itself.
Visualizations
Synthetic Workflow for N-Boc Protection
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthetic workflow for this compound.
General Workflow for Biological Screening
This diagram outlines a hypothetical workflow for the initial biological screening of a novel compound such as a derivative of this compound.
Caption: General workflow for new compound screening.
Commercial Availability and Technical Applications of rac-N-Boc Anatabine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of rac-N-Boc Anatabine, a Boc-protected derivative of the tobacco alkaloid anatabine. It also details experimental protocols for its deprotection and the subsequent use of anatabine in biological research, with a focus on its known effects on key cellular signaling pathways. This information is intended to support researchers in the fields of neuroinflammation, Alzheimer's disease, and other inflammatory conditions.
Commercial Suppliers and Pricing
This compound is available from several commercial suppliers, primarily for research purposes. Pricing is generally available upon request, and purity and formulation may vary between suppliers.
| Supplier | Product Name | Catalog Number | Purity | Notes |
| Santa Cruz Biotechnology | rac N-Boc-anatabine | sc-219862 | Not specified | For research use only. |
| Genprice | rac N-Boc-anatabine | 24-sc-219862 | Not specified | For research use only. Price available upon login. |
| Toronto Research Chemicals (via Biomall) | This compound | B621260 | Not specified | Sold in 25mg pack size.[1] |
| BOC Sciences | This compound | 1159977-12-4 | Not specified | Inquire for pricing. |
| Clearsynth | This compound | CS-O-21508 | Not specified | For research use only. |
| ChemicalBook | rac N-Boc-anatabine | 1159977-12-4 | Not specified | Lists multiple suppliers. |
Note: The pricing for (R,S)-Anatabine (the deprotected form) from APExBIO is available as a reference: 10mg for $50.00, 50mg for $130.00, and 100mg for $208.00.
Experimental Protocols
This compound is a protected form of anatabine and requires deprotection to yield the biologically active compound. The following protocols are based on standard chemical procedures and published research on anatabine.
N-Boc Deprotection of this compound
Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from this compound to yield rac-Anatabine.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)[2]
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a minimal amount of DCM in a round-bottom flask.
-
Add an excess of TFA (typically 10-50 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Neutralize the residue by carefully adding a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield rac-Anatabine.
-
Verify the purity of the product using techniques such as NMR and mass spectrometry.
In Vitro Assays with Anatabine
Objective: To assess the inhibitory effect of anatabine on NF-κB activation in a cell-based assay.
Cell Line:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct.[3]
-
SH-SY5Y human neuroblastoma cells.[3]
Materials:
-
HEK293-NF-κB-luc or SH-SY5Y cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α)[3]
-
Anatabine (prepared from this compound)
-
Luciferase assay reagent
-
Luminometer
-
Antibodies for Western blotting (e.g., anti-phospho-p65)
Procedure:
-
Culture HEK293-NF-κB-luc or SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of anatabine (e.g., 1-100 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 3 hours to induce NF-κB activation.[3]
-
For luciferase assay, lyse the cells and measure luciferase activity using a luminometer.
-
For Western blotting, lyse the cells and probe for phosphorylated p65 to assess the activation of the NF-κB pathway.[3]
Objective: To determine the effect of anatabine on STAT3 phosphorylation.
Cell Line:
Materials:
-
Selected cell line
-
Appropriate cell culture medium and supplements
-
Lipopolysaccharide (LPS) or TNF-α[4]
-
Anatabine
-
Antibodies for Western blotting (e.g., anti-phospho-STAT3, anti-total-STAT3)
Procedure:
-
Culture the chosen cell line under standard conditions.
-
Pre-treat the cells with anatabine at various concentrations for a specified time.
-
Induce STAT3 phosphorylation by treating the cells with LPS or TNF-α.[4]
-
Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated STAT3 and total STAT3 to determine the extent of inhibition.[4]
Objective: To evaluate the ability of anatabine to activate the NRF2 pathway.
Cell Line:
Materials:
-
HEK293-NRF2/ARE-luc cells
-
Cell culture medium and supplements
-
Anatabine
-
Positive controls (e.g., sulforaphane, dimethyl fumarate)[5][6]
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Culture the HEK293-NRF2/ARE-luc reporter cells.
-
Treat the cells with a range of anatabine concentrations (e.g., up to 250 µM) for 24 hours.[5][6]
-
Include positive controls in the experiment.
-
Lyse the cells and measure the luciferase activity to quantify NRF2 activation.[5][6]
In Vivo Studies with Anatabine
Animal Model:
Materials:
-
Tg PS1/APPswe mice
-
Anatabine
-
Drinking water
-
Equipment for behavioral testing (e.g., elevated plus maze, three-chamber social interaction test)[7]
-
Reagents and equipment for immunohistochemistry and RT-qPCR.[7][8]
Procedure:
-
Administer anatabine to the mice orally in their drinking water at specified doses (e.g., 10 mg/kg/day and 20 mg/kg/day).[7][8]
-
Treat the mice for a chronic period (e.g., 6.5 months).[8]
-
Conduct behavioral tests to assess cognitive and social deficits.[7]
-
At the end of the treatment period, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemical analysis to quantify Aβ deposition and microgliosis (Iba1 staining).[7]
-
Use RT-qPCR to measure the expression of inflammatory markers and Bace1.[7][8]
Signaling Pathways and Experimental Workflows
The biological effects of anatabine are attributed to its modulation of several key signaling pathways. The following diagrams illustrate these pathways and a general experimental workflow for investigating the effects of anatabine.
References
- 1. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]
- 2. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Systems biology reveals anatabine to be an NRF2 activator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for rac-N-Boc Anatabine in In Vivo Animal Studies
Disclaimer: The following application notes and protocols are based on published data for the parent compound, anatabine. Currently, there is no publicly available in vivo dosage and administration data specifically for rac-N-Boc Anatabine. The N-Boc (tert-butyloxycarbonyl) protecting group will alter the physicochemical properties of anatabine, including its molecular weight, lipophilicity, and potentially its pharmacokinetic and pharmacodynamic profile. Therefore, the information provided herein should be considered a starting point for study design. It is imperative that researchers conduct initial dose-ranging, pharmacokinetic, and toxicity studies for this compound to establish a safe and effective dose for their specific animal model and research question.
Introduction
Anatabine, a minor tobacco alkaloid, has demonstrated anti-inflammatory properties in various preclinical models. Its mechanism of action is linked to the inhibition of the NF-κB signaling pathway. The introduction of an N-Boc protecting group, creating this compound, is a chemical modification that may be intended to alter the compound's stability, solubility, or pharmacokinetic properties. The Boc group is labile under acidic conditions, suggesting it may be removed in vivo, particularly in the acidic environment of the stomach if administered orally, or potentially in acidic intracellular compartments, to release the active anatabine.
These notes provide a comprehensive overview of extrapolated dosage and administration protocols for this compound based on existing data for anatabine, intended for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize in vivo dosage and pharmacokinetic data for the parent compound, anatabine, in rodents. This data can be used to estimate a starting dose range for this compound.
Table 1: In Vivo Administration of Anatabine in Rodents
| Animal Model | Route of Administration | Dosage Range | Study Focus | Reference |
| Rat | Intraperitoneal (i.p.) | 1, 2, and 5 mg/kg | Anti-inflammatory (Carrageenan-induced paw edema) | [1] |
| Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Anti-inflammatory (LPS-induced cytokine production) | [2][1] |
| Mouse | Inhalation | ~10 and ~20 mg/kg/day (4 weeks) | Chronic inflammation (Murine model of multiple sclerosis) | [2] |
Table 2: Pharmacokinetic Parameters of Anatabine in Rodents
| Animal Model | Route of Administration | Dose | Tmax | Cmax | t1/2 | Bioavailability | Reference |
| Rat | Intravenous (i.v.) | - | - | - | 68.4 min | - | [3][4] |
| Rat | Intraperitoneal (i.p.) | 2 mg/kg | 9.6 min | 1.18 µg/mL | 83.4 min | 68.6% | [3][1] |
| Rat | Intraperitoneal (i.p.) | 5 mg/kg | 9.6 min | 2.73 µg/mL | 83.4 min | 68.6% | [3][1] |
| Mouse | Intraperitoneal (i.p.) | 2 mg/kg | ~0 min | 1.37 µg/L | 12.6 min | - | [3][4] |
Dosage Calculation for this compound
To estimate a starting dose for this compound, one must account for the increased molecular weight due to the Boc group.
-
Molecular Weight of Anatabine: ~160.23 g/mol
-
Molecular Weight of this compound: ~260.33 g/mol
Dosage Conversion Factor: (MW of this compound) / (MW of Anatabine) = 260.33 / 160.23 ≈ 1.62
Therefore, to achieve a comparable molar dose of the active compound (assuming 100% in vivo deprotection), the administered dose of this compound should be approximately 1.62 times the dose of anatabine.
Table 3: Estimated Starting Dosage Ranges for this compound
| Animal Model | Route of Administration | Estimated Starting Dose Range (mg/kg) |
| Rat | Intraperitoneal (i.p.) | 1.6 - 8.1 mg/kg |
| Mouse | Intraperitoneal (i.p.) | 8.1 mg/kg |
| Mouse | Inhalation | 16.2 - 32.4 mg/kg/day |
Note: These are estimated starting doses. It is crucial to perform pilot studies to determine the optimal dose.
Experimental Protocols
The following are detailed, hypothetical protocols for in vivo studies using this compound, extrapolated from studies on anatabine.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Rat Model of Acute Inflammation
Objective: To assess the efficacy of this compound in reducing carrageenan-induced paw edema in rats.
Materials:
-
Male Wistar rats (180-200 g)
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
1% (w/v) Carrageenan solution in sterile saline
-
Parenteral administration supplies (syringes, needles)[3]
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign rats to the following groups (n=6-8 per group):
-
Vehicle control
-
This compound (low dose, e.g., 1.6 mg/kg)
-
This compound (medium dose, e.g., 3.2 mg/kg)
-
This compound (high dose, e.g., 8.1 mg/kg)
-
Positive control (e.g., Diclofenac, 30 mg/kg, oral administration)
-
-
Compound Administration:
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition for each group compared to the vehicle control.
Protocol 2: Assessment of Cytokine Inhibition in a Mouse Model of Systemic Inflammation
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-challenged mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Lipopolysaccharide (LPS) from E. coli
-
Parenteral administration supplies[3]
-
Blood collection supplies
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: Acclimate mice for at least one week.
-
Grouping: Randomly assign mice to the following groups (n=6-8 per group):
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound (e.g., 8.1 mg/kg) + LPS
-
Positive control (e.g., Dexamethasone, 1 mg/kg) + LPS
-
-
Compound Administration: Administer vehicle, this compound, or Dexamethasone via i.p. injection.
-
LPS Challenge: 30 minutes after compound administration, inject LPS (e.g., 1 mg/kg, i.p.) to all groups except the vehicle control + saline group.
-
Blood Collection: 2 hours after the LPS challenge, collect blood samples via cardiac puncture under anesthesia.[2][1]
-
Cytokine Analysis: Prepare plasma and measure the concentrations of TNF-α and IL-6 using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between the treatment groups and the vehicle + LPS group.
Visualizations
Signaling Pathway
The primary anti-inflammatory mechanism of anatabine is believed to be the inhibition of the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of anatabine via inhibition of NF-κB activation.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo study evaluating this compound.
Caption: General experimental workflow for in vivo studies of this compound.
References
Application Notes and Protocols for rac-N-Boc Anatabine in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-N-Boc Anatabine is a derivative of anatabine, a minor tobacco alkaloid also found in plants of the Solanaceae family.[1] Anatabine has demonstrated significant anti-inflammatory properties, particularly in the context of neuroinflammation, making it a compound of interest for therapeutic development in neurodegenerative diseases.[2][3] This document provides detailed application notes and protocols for the use of this compound in neuroinflammation models.
Important Note on this compound:
This compound is the N-tert-butoxycarbonyl (Boc) protected form of anatabine. The Boc protecting group masks the secondary amine of the anatabine molecule. In order to exert its biological activity, the Boc group must be removed to yield the active anatabine compound. Therefore, a deprotection step is required before conducting biological assays. The following protocols are based on the biological activity of the deprotected compound, anatabine.
Mechanism of Action
Anatabine exerts its anti-inflammatory effects primarily through the inhibition of key inflammatory signaling pathways. It has been shown to prevent the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB), two transcription factors that play a crucial role in the inflammatory response.[1][2] By inhibiting the activation of STAT3 and NF-κB, anatabine reduces the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[1] More recent studies suggest that anatabine may also act as an activator of the NRF2 (nuclear factor-erythroid factor 2-related factor 2) pathway, a key regulator of cellular antioxidant responses.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of anatabine.
Quantitative Data Summary
The following table summarizes the reported quantitative effects of anatabine in various neuroinflammation models.
| Model System | Treatment | Effect | Reference |
| Wild-type mice with LPS-induced acute inflammation | Intraperitoneal injection of anatabine | Dose-dependent reduction of plasma IL-6 and TNF-α. At 5 mg/kg, anatabine reduced plasma TNFα and IL-6 levels by 34.0% and 47.2%, respectively. | [4] |
| Transgenic mouse model of Alzheimer's disease (Tg APPsw) | Chronic oral treatment with anatabine | Reduction in brain TNF-α and IL-6 levels. Inhibition of increased STAT3 phosphorylation in the brain. | [1][2] |
| Human whole blood stimulated with LPS | Anatabine | Prevention of IL-1β production. | [1] |
| SH-SY5Y, HEK293, human microglia, and human blood mononuclear cells stimulated with LPS or TNF-α | Anatabine | Prevention of STAT3 and NFκB phosphorylation. | [1] |
| Murine model of multiple sclerosis | Anatabine (~10 and ~20 mg/kg/day for 4 weeks; inhalation exposure) | Reduction in neurological deficits and bodyweight loss. | [5] |
Experimental Protocols
1. Deprotection of this compound to Yield Anatabine
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA), a common and effective method.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Glassware (round-bottom flask, separatory funnel, etc.)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 10 mL of DCM per 1 gram of starting material) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA to the stirred solution (e.g., a 25% TFA/DCM solution).
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the solution using a rotary evaporator to remove the excess TFA and DCM.
-
Redissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize any remaining acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the deprotected anatabine.
-
Confirm the identity and purity of the product using appropriate analytical methods (e.g., NMR, LC-MS).
2. In Vitro Neuroinflammation Model: Inhibition of STAT3/NF-κB Phosphorylation
This protocol outlines a general procedure for assessing the anti-inflammatory effects of anatabine on cultured cells.
Cell Lines:
-
Human microglial cells (HMC3)
-
Human neuroblastoma cells (SH-SY5Y)
-
Human embryonic kidney cells (HEK293)
Materials:
-
Appropriate cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
Anatabine (deprotected from this compound)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for Western blotting (antibodies against phospho-STAT3, total STAT3, phospho-NF-κB p65, total NF-κB p65, and a loading control like β-actin or GAPDH)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of anatabine for 1-2 hours.
-
Induce inflammation by adding LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the culture medium and incubate for the desired time (e.g., 30-60 minutes for phosphorylation studies).
-
Wash the cells with ice-cold PBS and lyse them using an appropriate cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blot analysis to detect the levels of phosphorylated and total STAT3 and NF-κB p65.
3. In Vivo Neuroinflammation Model: LPS-Induced Acute Inflammation in Mice
This protocol describes an in vivo model to assess the anti-inflammatory effects of anatabine.
Animals:
-
C57BL/6 mice (or other appropriate strain)
Materials:
-
Anatabine (deprotected from this compound)
-
Sterile saline solution
-
Lipopolysaccharide (LPS)
-
Anesthesia
-
Equipment for blood and tissue collection
Procedure:
-
Acclimatize mice to the experimental conditions.
-
Administer anatabine via an appropriate route (e.g., intraperitoneal injection) at various doses (e.g., 1, 2, and 5 mg/kg).
-
After a set pre-treatment time (e.g., 30 minutes), challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a specified time point post-LPS injection (e.g., 2 hours), collect blood samples via cardiac puncture under anesthesia.
-
Euthanize the animals and harvest tissues of interest (e.g., brain, spleen, kidney).
-
Process blood to obtain plasma for cytokine analysis (e.g., ELISA for IL-6, TNF-α, and IL-1β).
-
Homogenize tissues for protein extraction and subsequent analysis of inflammatory markers (e.g., Western blot for phospho-STAT3).
Experimental Workflow
The following diagram provides a general workflow for studying the effects of this compound in neuroinflammation models.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: rac-N-Boc Anatabine in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are centered on the potential application of rac-N-Boc Anatabine in Alzheimer's disease research. It is critical to note that while the parent compound, anatabine, has been studied for its anti-inflammatory and neuroprotective effects, there is a significant lack of published scientific literature on the specific biological activity of this compound. The tert-butyloxycarbonyl (Boc) protecting group can significantly alter a compound's physicochemical properties and biological activity. Therefore, the information presented herein is largely based on the known effects of anatabine and should be considered as a hypothetical framework for the investigation of this compound. Researchers should exercise caution and conduct thorough independent validation.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and neuronal loss. Neuroinflammation plays a crucial role in the pathogenesis of Alzheimer's disease. Anatabine, a minor tobacco alkaloid, has demonstrated anti-inflammatory properties in preclinical models of neuroinflammation and Alzheimer's disease.[1][2][3] this compound is a derivative of anatabine where the secondary amine is protected by a tert-butyloxycarbonyl group. This modification may alter the compound's stability, solubility, and pharmacokinetic profile, making it a subject of interest for research and development. It is hypothesized that this compound may act as a prodrug of anatabine or possess its own unique biological activities.
Hypothesized Mechanism of Action
The proposed mechanism of action for this compound in the context of Alzheimer's disease is predicated on the established activities of its parent compound, anatabine. Anatabine has been shown to exert its anti-inflammatory effects by inhibiting the activation of key transcription factors, namely STAT3 (Signal Transducer and Activator of Transcription 3) and NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[1][2] These transcription factors are pivotal in mediating the inflammatory response in the brain.
By suppressing the phosphorylation and subsequent activation of STAT3 and NF-κB, anatabine can reduce the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, iNOS, and Cox-2.[2][4] Furthermore, both STAT3 and NF-κB have been implicated in the regulation of the beta-secretase 1 (BACE1) gene, which encodes the rate-limiting enzyme in the production of Aβ.[1][2] Inhibition of these pathways by anatabine has been shown to decrease BACE1 expression and consequently lower Aβ levels in preclinical models.[1][2]
Should this compound be deprotected in vivo to yield anatabine, or if it possesses similar intrinsic activity, it would be expected to follow a comparable mechanistic pathway.
Quantitative Data for Anatabine (Parent Compound)
The following tables summarize quantitative data from preclinical studies on anatabine. This data is provided as a reference for designing experiments with this compound.
Table 1: In Vitro Efficacy of Anatabine
| Assay | Cell Line | Parameter | Value | Reference |
| Aβ1-40 Production | 7W CHO | IC50 | ~640 µg/mL | [5] |
| Aβ1-42 Production | 7W CHO | IC50 | ~640 µg/mL | [5] |
| NF-κB Activation | HEK293 | IC50 | ~50 µM | [1] |
Table 2: In Vivo Efficacy of Anatabine in a Transgenic Mouse Model of Alzheimer's Disease (Tg PS1/APPswe)
| Treatment Duration | Dosage | Parameter | Reduction vs. Placebo | Reference |
| 6.5 months | 10 mg/kg/day (in drinking water) | Hippocampal Aβ Plaque Burden | Significant | [3] |
| 6.5 months | 20 mg/kg/day (in drinking water) | Hippocampal Aβ Plaque Burden | Significant | [3] |
| 6.5 months | 10 mg/kg/day (in drinking water) | Cortical Aβ Plaque Burden | Significant | [3] |
| 6.5 months | 20 mg/kg/day (in drinking water) | Cortical Aβ Plaque Burden | Significant | [3] |
| 6.5 months | 20 mg/kg/day (in drinking water) | Brain Bace1 mRNA levels | Significant | [3] |
| 4 days | 2 mg/kg (i.p. injection) | Brain Soluble Aβ1-40 | Significant | [5] |
| 4 days | 2 mg/kg (i.p. injection) | Brain Soluble Aβ1-42 | Significant | [5] |
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
In Vitro Protocol: Inhibition of NF-κB Activation
This protocol describes a luciferase reporter assay to measure the inhibition of NF-κB activation in a human cell line.
Materials:
-
HEK293 cells stably transfected with an NF-κB-luciferase reporter plasmid
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the culture medium and pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6 hours to induce NF-κB activation.
-
After incubation, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Measure the luciferase activity in the cell lysates using a luminometer.
-
Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the TNF-α-treated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound.
In Vivo Protocol: Evaluation in a Transgenic Mouse Model of Alzheimer's Disease
This protocol outlines a chronic treatment study using a transgenic mouse model of Alzheimer's disease (e.g., Tg PS1/APPswe).
Materials:
-
Tg PS1/APPswe mice and wild-type littermates
-
This compound
-
Vehicle for administration (e.g., drinking water, corn oil)
-
Behavioral testing apparatus (e.g., Elevated Plus Maze)
-
Reagents and equipment for immunohistochemistry, ELISA, Western blotting, and qPCR
Procedure:
-
Acclimate adult Tg PS1/APPswe mice to the housing conditions for at least one week.
-
Randomly assign mice to treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).
-
Administer this compound daily for a predetermined period (e.g., 6 months). The route of administration (e.g., dissolved in drinking water, oral gavage) and dosage will need to be optimized.
-
Towards the end of the treatment period, conduct behavioral tests to assess anxiety, social interaction, and memory.[6]
-
At the end of the study, euthanize the mice and perfuse with saline.
-
Collect the brains. One hemisphere can be fixed for immunohistochemical analysis of Aβ plaque burden and neuroinflammation (microgliosis, astrogliosis).
-
The other hemisphere can be dissected and snap-frozen for biochemical analysis.
-
Prepare brain homogenates to measure soluble and insoluble Aβ levels by ELISA.
-
Analyze protein levels of inflammatory markers (e.g., p-STAT3, p-p65 NF-κB) by Western blotting and mRNA levels of relevant genes (e.g., Bace1, Tnf-α, Il-6) by qPCR.
-
Statistically analyze the data to determine the effect of this compound treatment on pathological and behavioral outcomes.
References
- 1. scbt.com [scbt.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rac N-Boc-anatabine | 1159977-12-4 [amp.chemicalbook.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. genprice.com [genprice.com]
Application Notes and Protocols for the Analytical Detection of rac-N-Boc Anatabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-N-Boc Anatabine is the N-tert-butyloxycarbonyl (Boc) protected form of anatabine, a minor alkaloid found in tobacco. The Boc protecting group is frequently used in organic synthesis to mask the reactivity of the secondary amine in the anatabine structure, facilitating specific chemical modifications. Accurate and reliable analytical methods are crucial for monitoring the synthesis, purity, and stability of this compound in research and drug development settings.
These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₂₀N₂O₂[1][2] |
| Molecular Weight | 260.33 g/mol [1][2] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, acetonitrile, and other common organic solvents. |
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine purity assessment and quantification of this compound in relatively clean sample matrices.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a final concentration of 1 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. HPLC-UV Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 260 nm |
| Run Time | 10 minutes |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
II. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids or reaction mixtures.
Experimental Protocol
1. Sample Preparation:
-
For reaction mixtures: Dilute an aliquot of the reaction mixture with methanol to a concentration within the calibration range.
-
For biological matrices (e.g., plasma): Perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard (e.g., N-Boc-anabasine) to one volume of the sample. Vortex, centrifuge, and inject the supernatant.
-
Prepare calibration standards in the corresponding matrix.
2. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Precursor Ion (m/z): 261.2; Product Ions (m/z): 205.2 (quantifier), 159.1 (qualifier) |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
III. Gas Chromatography with Mass Spectrometry (GC-MS)
GC-MS is a suitable alternative for the analysis of the thermally stable and relatively volatile this compound.
Experimental Protocol
1. Sample Preparation:
-
Dissolve the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Prepare calibration standards in the same solvent.
-
An internal standard (e.g., tetracosane) can be used for improved quantitation.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 350 amu |
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 0.5 - 50 µg/mL (R² > 0.997) |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 96 - 104% |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Logical diagram of the LC-MS/MS analysis pathway for N-Boc anatabine.
References
Application Notes and Protocols for rac-N-Boc Anatabine in Cholinergic Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
rac-N-Boc Anatabine is a derivative of anatabine, a naturally occurring minor alkaloid found in plants of the Solanaceae family. The N-Boc (tert-butyloxycarbonyl) group serves as a protecting group for the secondary amine of anatabine, rendering it temporarily inactive. This protected form allows for specific experimental designs, such as controlled delivery and release of the active compound, anatabine. To study the effects of anatabine on cholinergic pathways, the Boc group must first be removed (deprotected). Following deprotection, anatabine can be utilized to investigate its interactions with nicotinic acetylcholine receptors (nAChRs) and its modulation of downstream signaling cascades. Anatabine has been shown to possess anti-inflammatory properties and to interact with various nAChR subtypes, making it a valuable tool for neuroscience and drug discovery research.
Data Presentation
The following tables summarize the quantitative data available for anatabine, the active form of this compound.
Table 1: Binding Affinity of Anatabine for Human α4β2 Nicotinic Acetylcholine Receptor
| Ligand | Receptor Subtype | Reported Binding Affinity (Ki) | Reference |
| Anatabine | human α4β2 nAChR | Not explicitly quantified, but studied for its binding | [1][2] |
| Nicotine | human α4β2 nAChR | Not explicitly quantified, but studied for its binding | [1][2] |
| Nornicotine | human α4β2 nAChR | Not explicitly quantified, but studied for its binding | [1][2] |
| Anabasine | human α4β2 nAChR | Not explicitly quantified, but studied for its binding | [1][2] |
Note: A 2024 study focused on the computational analysis of the binding affinity of several nicotinoids, including anatabine, to the α4β2 nAChR. While specific Ki values from experimental assays are not provided in the abstract, the study correlates binding affinity with addictive potential, suggesting differential binding strengths among the tested compounds[1][2]. For precise Ki values, researchers are advised to consult the full publication or conduct dedicated binding assays.
Table 2: In Vivo Anti-Inflammatory Effects of Anatabine in Rodent Models
| Animal Model | Treatment | Dosage | Effect | Reference |
| Rats (Carrageenan-induced paw edema) | Anatabine (i.p.) | 1, 2, and 5 mg/kg | Dose-dependent reduction in paw edema | [3][4] |
| Mice (LPS-induced inflammation) | Anatabine (i.p.) | Not specified | Inhibition of pro-inflammatory cytokine production | [3][4] |
| Murine model of multiple sclerosis | Anatabine (inhalation) | ~10 and ~20 mg/kg/day for 4 weeks | Reduction in neurological deficits and bodyweight loss | [3][4] |
| Transgenic mouse model of Alzheimer's disease (Tg APPsw) | Anatabine (oral) | Not specified | Reduction in brain TNF-α and IL-6 levels | [5] |
Experimental Protocols
Protocol 1: Deprotection of this compound to Yield Anatabine
This protocol describes the removal of the N-Boc protecting group from this compound to generate the active compound, anatabine, for use in subsequent experiments. This procedure should be performed by personnel trained in chemical synthesis.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round-bottom flask. A common concentration is 0.1 M, but this can be adjusted based on the scale of the reaction.
-
To the stirred solution, add an excess of trifluoroacetic acid (TFA). A 1:1 mixture of TFA and DCM is often effective[6]. The reaction is typically fast and can be monitored by thin-layer chromatography (TLC).
-
Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting material.
-
Remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene[6].
-
Dissolve the resulting residue in DCM and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and wash it with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield anatabine.
-
Confirm the identity and purity of the resulting anatabine using appropriate analytical techniques (e.g., NMR, Mass Spectrometry).
Protocol 2: In Vitro Receptor Binding Assay for Anatabine
This protocol outlines a competitive binding assay to determine the affinity of anatabine for a specific nAChR subtype (e.g., α4β2 or α7) expressed in a cell line.
Materials:
-
Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 cells)
-
Radioligand with known high affinity for the receptor (e.g., [³H]epibatidine)
-
Anatabine (deprotected from this compound)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare a series of dilutions of anatabine in the assay buffer.
-
In a multi-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of anatabine.
-
Include control wells containing only membranes and radioligand (for total binding) and wells with an excess of a known non-labeled high-affinity ligand (for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
Calculate the specific binding at each concentration of anatabine by subtracting the non-specific binding from the total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ value of anatabine, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Protocol 3: In Vivo Behavioral Assessment in Rodents
This protocol provides a general framework for assessing the effects of anatabine on cognitive function in rodents, based on established methods[7].
Materials:
-
Anatabine (deprotected from this compound) dissolved in a suitable vehicle (e.g., saline)
-
Adult rodents (e.g., Sprague-Dawley rats)
-
Apparatus for the behavioral test (e.g., radial arm maze for memory assessment)
-
NMDA receptor antagonist such as dizocilpine (MK-801) to induce cognitive impairment (optional)
-
Data acquisition and analysis software
Procedure:
-
Habituate the animals to the experimental room and testing apparatus to minimize stress-related effects.
-
Prepare the anatabine solution for administration (e.g., intraperitoneal injection).
-
On the test day, administer anatabine or the vehicle control to the animals. The dose and pretreatment time should be determined based on pilot studies or literature data. For example, a range of doses can be tested to establish a dose-response curve.
-
If inducing a cognitive deficit, administer the impairing agent (e.g., dizocilpine) at the appropriate time relative to anatabine administration.
-
Conduct the behavioral test according to the established protocol for the chosen task (e.g., for the radial arm maze, record entries into arms and errors to assess working and reference memory).
-
Record and score the behavioral parameters using the data acquisition software.
-
At the end of the study, euthanize the animals according to approved ethical guidelines.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the performance of the different treatment groups.
Visualizations
Caption: Anatabine's multifaceted signaling pathways.
Caption: Workflow for using this compound in research.
References
- 1. Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. In Vivo Profiling of a Natural Alkaloid, Anatabine, in Rodents: Pharmacokinetics and Anti-Inflammatory Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for rac-N-Boc Anatabine in Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently limited publicly available research specifically investigating rac-N-Boc anatabine in Parkinson's disease models. The following application notes and protocols are based on the known anti-inflammatory and neuroprotective properties of its parent compound, anatabine, and provide a framework for the potential evaluation of this compound in this context.
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein in the form of Lewy bodies. Neuroinflammation, mediated by activated microglia and astrocytes, is a key contributor to the pathogenesis of PD. Anatabine, a minor tobacco alkaloid, has demonstrated potent anti-inflammatory effects, primarily through the inhibition of NF-κB and STAT3 signaling pathways.[1][2][3][4][5] this compound, a derivative of anatabine, is a compound of interest for its potential neuroprotective and anti-inflammatory activities in PD models.
These application notes provide a summary of the potential therapeutic rationale for using this compound in PD research and detailed protocols for its evaluation in relevant in vitro and in vivo models.
Therapeutic Rationale
The therapeutic potential of this compound in Parkinson's disease is predicated on the well-documented anti-inflammatory effects of anatabine. By inhibiting key inflammatory signaling pathways, this compound may:
-
Reduce Microglial Activation: Chronic activation of microglia contributes to neuronal damage in PD. Anatabine has been shown to reduce microgliosis.[3][6]
-
Decrease Pro-inflammatory Cytokine Production: Elevated levels of cytokines such as TNF-α, IL-1β, and IL-6 are observed in the brains of PD patients. Anatabine effectively reduces the production of these cytokines.[2]
-
Protect Dopaminergic Neurons: By mitigating the neurotoxic inflammatory environment, this compound could protect vulnerable dopaminergic neurons from degeneration.
Data Presentation
The following tables present hypothetical quantitative data based on expected outcomes from the proposed experimental protocols. These tables are for illustrative purposes to guide data organization and interpretation.
Table 1: Effect of this compound on LPS-Induced Neuroinflammation in BV-2 Microglial Cells
| Treatment Group | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Vehicle Control | - | 100 ± 5 | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 450 ± 25 | 800 ± 50 | 650 ± 40 |
| This compound | 1 | 420 ± 20 | 750 ± 45 | 600 ± 35 |
| This compound | 10 | 250 ± 15 | 400 ± 30 | 320 ± 25 |
| This compound | 50 | 150 ± 10 | 150 ± 20 | 100 ± 15 |
Table 2: Neuroprotective Effect of this compound in an in vivo MPTP Mouse Model of Parkinson's Disease
| Treatment Group | Dose (mg/kg) | Striatal Dopamine Levels (% of Control) | Substantia Nigra TH+ Neurons (% of Control) | Rotarod Performance (latency in s) |
| Vehicle Control | - | 100 ± 8 | 100 ± 7 | 180 ± 15 |
| MPTP | - | 45 ± 6 | 50 ± 5 | 60 ± 10 |
| This compound + MPTP | 10 | 60 ± 7 | 65 ± 6 | 90 ± 12 |
| This compound + MPTP | 25 | 75 ± 8 | 80 ± 7 | 120 ± 14 |
| Levodopa + MPTP | 10 | N/A | 52 ± 5 | 150 ± 18 |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay in BV-2 Microglial Cells
Objective: To assess the ability of this compound to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in a microglial cell line.
Materials:
-
BV-2 microglial cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the vehicle control group).
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide Measurement: Collect 50 µL of the cell culture supernatant and measure NO production using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the remaining supernatant and measure the levels of TNF-α and IL-6 using specific ELISA kits.
-
Cell Viability: Assess cell viability using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound against MPTP-induced dopaminergic neurodegeneration in mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound
-
Saline solution
-
Apparatus for behavioral testing (Rotarod)
-
HPLC system for dopamine measurement
-
Antibodies for tyrosine hydroxylase (TH) immunohistochemistry
Procedure:
-
Animal Groups: Randomly divide mice into the following groups (n=10-12 per group):
-
Vehicle Control (saline)
-
MPTP (e.g., 20 mg/kg, i.p., 4 injections at 2-hour intervals)
-
This compound (e.g., 10 and 25 mg/kg, p.o.) + MPTP
-
Positive Control (e.g., Levodopa) + MPTP
-
-
Drug Administration: Administer this compound or vehicle orally for a pre-determined period (e.g., 7 days) before MPTP administration and continue for the duration of the experiment.
-
MPTP Induction: On day 8, induce Parkinsonism by administering MPTP intraperitoneally.
-
Behavioral Testing: Perform behavioral tests such as the Rotarod test at baseline and at specified time points after MPTP administration to assess motor coordination.
-
Tissue Collection: At the end of the study (e.g., 7 days after the last MPTP injection), euthanize the animals and collect brain tissue.
-
Neurochemical Analysis: Dissect the striatum and measure dopamine and its metabolites using HPLC with electrochemical detection.
-
Immunohistochemistry: Process the midbrain sections for TH immunohistochemistry to quantify the number of dopaminergic neurons in the substantia nigra pars compacta.
Visualization of Signaling Pathways and Workflows
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for in vitro anti-inflammatory screening.
Caption: Experimental workflow for in vivo neuroprotection studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]
- 4. Chronic Anatabine Treatment Reduces Alzheimer's Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust LC-MS/MS Method for the Chiral Separation and Quantification of rac-N-Boc Anatabine
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the stereoselective separation and quantification of racemic N-Boc anatabine in a biological matrix (e.g., human plasma). Anatabine, a minor tobacco alkaloid, and its derivatives are of increasing interest in pharmacological research for their potential therapeutic properties, including anti-inflammatory effects.[1] The N-Boc protecting group enhances the lipophilicity of anatabine, altering its pharmacokinetic profile. Therefore, a reliable method to quantify its racemic mixture is crucial for preclinical and clinical development. This method utilizes a chiral stationary phase for the successful separation of the N-Boc anatabine enantiomers, followed by sensitive detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The protocol has been outlined with detailed steps for sample preparation, chromatographic separation, and mass spectrometric detection, along with illustrative data on performance characteristics such as linearity, precision, and accuracy.
Introduction
Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] Its potential anti-inflammatory properties have made it a subject of scientific investigation.[1] The synthesis of N-Boc protected anatabine (rac-N-Boc-anatabine), with a molecular formula of C₁₅H₂₀N₂O₂ and a molecular weight of 260.33 g/mol , allows for further chemical modification and study.[2] Given that enantiomers of alkaloids can exhibit different physiological and pharmacological effects, the ability to separate and quantify the individual enantiomers of rac-N-Boc anatabine is essential for drug development.[3]
This document provides a comprehensive protocol for a chiral LC-MS/MS method developed for this purpose. The method demonstrates high sensitivity and selectivity, making it suitable for pharmacokinetic and metabolic studies.
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard (Clearsynth, CAS No. 1159977-12-4 or equivalent)[4]
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Formate (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Human Plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
This protocol is optimized for a 50 µL plasma sample volume.
-
Aliquot Samples: Pipette 50 µL of plasma samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50% methanol) to all tubes except for the blank matrix.
-
Vortex: Briefly vortex mix for 10 seconds.
-
Precipitate Proteins: Add 200 µL of ice-cold acetonitrile to each tube.
-
Mix Thoroughly: Vortex for 1 minute to ensure complete protein precipitation.
-
Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
The chromatographic separation is critical for resolving the two enantiomers. A chiral column is mandatory for this application. Based on successful separations of the parent anatabine compound, a protein-based chiral stationary phase is recommended.[5]
| Parameter | Value |
| LC System | Waters ACQUITY UPLC H-Class or equivalent[5] |
| Column | CHIRALPAK AGP (150 x 4 mm, 5 µm)[5] |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 8.1 | |
| 8.5 | |
| 12.0 |
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[5][6]
| Parameter | Value |
| Mass Spectrometer | Waters Xevo TQD Triple Quadrupole or equivalent[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C[5] |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
| MRM Transitions | See Table below |
MRM Transition Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 261.2 | 205.1 | 0.050 | 30 | 15 |
| (Quantifier) | ([M+H-C₄H₈]⁺) | ||||
| This compound | 261.2 | 161.1 | 0.050 | 30 | 25 |
| (Qualifier) | ([M+H-Boc]⁺) | ||||
| This compound-d4 (IS) | 265.2 | 209.1 | 0.050 | 30 | 15 |
Workflow and Data Analysis
The overall experimental process from sample receipt to final data reporting follows a structured workflow to ensure consistency and data integrity.
Caption: Experimental workflow for this compound quantification.
The logic of quantification relies on the specific fragmentation of the precursor ion in the mass spectrometer's collision cell.
Caption: MRM logic for selective N-Boc anatabine detection.
Method Performance Characteristics (Illustrative Data)
The following tables summarize the expected performance of the method based on typical validation experiments.
Linearity and Lower Limit of Quantification (LLOQ)
A calibration curve was prepared in the blank matrix, ranging from 0.1 to 100 ng/mL. The curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Calibration Range | 0.1 - 100 ng/mL | 0.1 - 100 ng/mL |
| Regression Model | 1/x² weighted | 1/x² weighted |
| Correlation (r²) | > 0.995 | > 0.995 |
| LLOQ | 0.1 ng/mL | 0.1 ng/mL |
| Accuracy at LLOQ | 95.5% | 97.2% |
| Precision at LLOQ | 8.1% | 7.5% |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at three concentration levels (Low, Mid, High) in replicates (n=6).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Low QC | 0.3 | 6.5 | 102.1 | 7.8 | 101.5 |
| Mid QC | 5.0 | 4.2 | 98.9 | 5.1 | 99.8 |
| High QC | 80.0 | 3.8 | 100.5 | 4.5 | 101.1 |
Matrix Effect and Recovery
The matrix effect and extraction recovery were evaluated at Low and High QC concentrations.
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | 0.3 | 91.5 | 96.2 |
| High QC | 80.0 | 94.1 | 98.5 |
Conclusion
The LC-MS/MS method described provides a reliable and sensitive tool for the simultaneous separation and quantification of this compound enantiomers in a biological matrix. The simple protein precipitation sample preparation is efficient and suitable for high-throughput analysis.[7][8] The use of a chiral stationary phase achieves baseline separation of the enantiomers, and the optimized MRM parameters ensure high selectivity and sensitivity. This method is well-suited for regulated bioanalysis in support of drug development programs involving N-Boc anatabine.
References
- 1. Anatabine - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. clearsynth.com [clearsynth.com]
- 5. Determination of tobacco alkaloid enantiomers using reversed phase UPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine | PLOS One [journals.plos.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids—Anatabine and Anabasine—in Smokers' Urine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing rac-N-Boc Anatabine Concentration for Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of rac-N-Boc Anatabine for their cellular assays. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information on the parent compound, anatabine, with general principles for handling N-Boc protected compounds and troubleshooting cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from anatabine?
A: this compound is a derivative of anatabine where the secondary amine in the piperidine ring is protected by a tert-butyloxycarbonyl (Boc) group.[1][2] This modification can alter the compound's physicochemical properties, such as solubility and cell permeability, and may affect its biological activity compared to the parent compound, anatabine. The Boc group may need to be removed (deprotected) for the compound to exert its biological effects, though this can sometimes occur spontaneously in acidic cellular compartments or during experimental procedures.
Q2: What are the known biological activities of the parent compound, anatabine?
A: Anatabine has been shown to be an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] These pathways are crucial in cellular responses to oxidative stress and inflammation. Therefore, assays monitoring Nrf2 and MAPK activation are relevant for studying the effects of anatabine and its derivatives.
Q3: What is the recommended solvent for dissolving this compound?
A: While specific solubility data for this compound is limited, with some suppliers listing it as a "Yellow Oil" with no available solubility data[5], N-Boc protected compounds are generally more hydrophobic than their parent amines. Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, it is crucial to keep the final concentration of the organic solvent in the cell culture medium low (typically ≤ 0.1% v/v for DMSO) to avoid solvent-induced cytotoxicity.
Q4: How should I store this compound solutions?
A: For long-term storage, it is advisable to store stock solutions of this compound at -20°C or -80°C. To minimize freeze-thaw cycles, which can lead to compound degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes. Protect solutions from light, especially if stored for extended periods.
Q5: Will the N-Boc group be cleaved in my cell-based assay?
A: The stability of the N-Boc group can vary depending on the experimental conditions. It is generally stable under neutral and basic conditions but can be cleaved under acidic conditions. While the pH of standard cell culture medium is typically neutral (around 7.4), acidic microenvironments within cells (e.g., lysosomes) or the presence of certain enzymes could potentially lead to deprotection. It is recommended to empirically determine the activity of this compound and compare it to that of anatabine to assess the impact of the Boc group in your specific assay system.
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Activity Observed
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or using a different solvent system for the stock solution. |
| Suboptimal Concentration Range | Perform a dose-response experiment over a wide range of concentrations (e.g., from nanomolar to high micromolar) to identify the optimal working concentration. |
| N-Boc Group Stability | If the N-Boc group is required to be removed for activity, the experimental conditions may not be conducive to its cleavage. Consider testing the parent compound, anatabine, in parallel to determine if the Boc group is hindering activity. |
| Cell Health and Viability | Ensure that the cells are healthy and in the exponential growth phase. High concentrations of the compound or the vehicle (e.g., DMSO) may be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assay. |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the compound's effect. Optimize assay parameters such as incubation time, cell density, and reagent concentrations. |
Issue 2: High Background or Variability in Assay Results
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Vehicle (Solvent) Effects | Include a vehicle control (e.g., medium with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects. Keep the final solvent concentration consistent across all wells. |
| Inconsistent Cell Seeding | Ensure a uniform cell suspension before seeding to avoid variations in cell number per well. Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation ("edge effect"). |
| Pipetting Errors | Use calibrated pipettes and ensure proper pipetting technique to minimize variability in reagent and compound addition. |
| Compound Instability | Prepare fresh dilutions of the compound from the stock solution for each experiment to avoid degradation. |
| Contamination | Regularly check cell cultures for any signs of microbial contamination, which can significantly impact assay results. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cellular Assays
Disclaimer: The following are suggested starting points for optimization. The optimal concentration may vary depending on the cell type, assay, and experimental conditions.
| Assay Type | Suggested Starting Concentration Range | Key Considerations |
| Nrf2 Activation (e.g., Luciferase Reporter Assay) | 1 µM - 50 µM | Based on anatabine's known activity.[3] The Boc group may alter the effective concentration. |
| MAPK Pathway Activation (e.g., Western Blot for p-p38) | 1 µM - 50 µM | Based on anatabine's known activity.[6] The Boc group may alter the effective concentration. |
| Cytotoxicity Assay (e.g., MTT, LDH) | 0.1 µM - 100 µM | To determine the non-toxic concentration range for subsequent functional assays. |
Table 2: Recommended Vehicle (DMSO) Concentrations in Cell Culture
| Final DMSO Concentration | Potential Effect on Cells | Recommendation |
| ≤ 0.1% | Generally considered safe for most cell lines with minimal impact on cell health and function. | Recommended for most applications. |
| 0.1% - 0.5% | May cause subtle changes in gene expression or cell signaling in some sensitive cell lines. | Use with caution and include appropriate vehicle controls. |
| > 0.5% | Increased risk of cytotoxicity and significant off-target effects. | Not recommended. |
Experimental Protocols
Protocol 1: Nrf2 Activation - Antioxidant Response Element (ARE) Luciferase Reporter Assay
-
Cell Seeding: Seed cells stably or transiently transfected with an ARE-luciferase reporter construct in a white, clear-bottom 96-well plate at a density optimized for your cell line. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final DMSO concentration).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 6-24 hours) at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the firefly luciferase activity according to the manufacturer's protocol of your chosen luciferase assay system. If using a co-transfected control reporter (e.g., Renilla luciferase), measure its activity for normalization.
-
Data Analysis: Normalize the firefly luciferase signal to the control reporter signal (if applicable) or to total protein concentration. Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.
Protocol 2: MAPK Pathway Activation - Western Blot for Phospho-p38
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with various concentrations of this compound or a vehicle control for a specific duration (e.g., 15-60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p38 signal to the total p38 signal.
-
Mandatory Visualizations
Caption: Nrf2 Signaling Pathway Activation by Anatabine.
Caption: p38 MAPK Signaling Pathway Activation.
Caption: Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Decision Tree for Assay Optimization.
References
common issues with rac-N-Boc Anatabine solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to the solubility of rac-N-Boc Anatabine.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of Anatabine, a minor alkaloid found in plants of the Solanaceae family. The "Boc" refers to the tert-butyloxycarbonyl protecting group attached to a nitrogen atom, which is a common modification in organic synthesis to control reactivity during chemical transformations.
Q2: What are the predicted properties of this compound?
A2: Based on available information, this compound is predicted to be a yellow oil with the following properties:
-
Molecular Formula: C₁₅H₂₀N₂O₂
-
Molecular Weight: 260.33 g/mol
-
Predicted Boiling Point: 364.5 ± 42.0 °C
-
Predicted Density: 1.105 ± 0.06 g/cm³
-
Predicted pKa: 5.06 ± 0.12
Q3: In which solvents is this compound expected to be soluble?
A3: While specific solubility data for this compound is limited, general solubility patterns for Boc-protected compounds suggest it is likely to be soluble in a range of organic solvents. Boc-protected amines are often soluble in solvents like ethyl acetate, ether, benzene, chloroform, dioxane, and acetone. They may also show solubility in alcohols such as methanol, 2-propanol, and tert-butanol. However, they are typically insoluble in petroleum ether and water.
Troubleshooting Guide
Issue: Difficulty Dissolving this compound
This guide provides a systematic approach to troubleshoot solubility issues with this compound.
Step 1: Solvent Selection
-
Initial Approach: Start with common organic solvents known to dissolve Boc-protected compounds. Refer to the solubility summary table below.
-
Alternative Solvents: If initial attempts fail, consider less common solvents or solvent mixtures. For compounds with both polar and non-polar regions, a mixture of a polar and a non-polar solvent might be effective.
-
Consider the Parent Compound: The parent compound, anatabine, is soluble in ethanol, DMSO, and dimethylformamide. While the Boc group alters polarity, these solvents may still be viable options, potentially with some optimization.
Step 2: The Impact of Temperature
-
Gentle Heating: For some Boc-protected compounds, solubility can be significantly improved by gentle heating. Use a water bath to warm the solvent and compound mixture while stirring.
-
Caution: Be mindful of the compound's stability at elevated temperatures. It is advisable to start with a small amount of material to test for degradation.
Step 3: Mechanical Agitation
-
Vortexing and Sonication: Vigorous mixing through vortexing or sonication in an ultrasonic bath can help break down aggregates and enhance the rate of dissolution.
Step 4: pH Adjustment (Aqueous Systems - Use with Caution)
-
General Principle: The Boc protecting group is generally stable under basic and neutral conditions but can be cleaved under acidic conditions. Therefore, pH adjustment should be approached with caution.
-
Potential Application: If attempting to create an aqueous dispersion or emulsion, slight adjustments to the aqueous phase pH (maintaining it above 7) might influence the behavior of the compound at the interface, but it is unlikely to significantly increase solubility in the aqueous phase itself.
Data Presentation
Table 1: General Solubility of Boc-Protected Compounds
| Solvent Class | Examples | Expected Solubility of Boc-Protected Compounds |
| Ethers | Diethyl ether, Dioxane, THF | Often Soluble to Very Soluble |
| Esters | Ethyl acetate | Often Soluble to Very Soluble |
| Halogenated | Chloroform, Dichloromethane | Often Soluble to Very Soluble |
| Aromatic | Benzene, Toluene | Often Soluble to Very Soluble |
| Ketones | Acetone | Often Soluble to Very Soluble |
| Alcohols | Methanol, Ethanol, 2-Propanol | Generally Soluble |
| Aprotic Polar | DMSO, DMF | Solubility can be variable, may require heating |
| Non-polar Alkanes | Petroleum ether, Hexanes | Generally Insoluble |
| Aqueous | Water | Generally Insoluble |
Experimental Protocols
General Protocol for Dissolving this compound
This protocol provides a general methodology for dissolving this compound based on the typical behavior of Boc-protected compounds.
Materials:
-
This compound
-
Selected organic solvent (e.g., ethyl acetate, dichloromethane, or methanol)
-
Glass vial
-
Magnetic stirrer and stir bar (or vortex mixer/sonicator)
-
Water bath (optional, for heating)
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry glass vial.
-
Add a small volume of the selected solvent to the vial.
-
Begin agitation using a magnetic stirrer, vortex mixer, or by placing the vial in a sonicator.
-
Observe the dissolution. If the compound does not fully dissolve, incrementally add more solvent while continuing to agitate.
-
If solubility remains poor at room temperature, gently warm the mixture in a water bath while stirring. Start with a low temperature (e.g., 30-40 °C) and gradually increase if necessary, monitoring for any signs of degradation (e.g., color change).
-
Once the compound is fully dissolved, allow the solution to cool to room temperature before use, unless the experimental procedure requires an elevated temperature.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Improving the Stability of rac-N-Boc Anatabine in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-N-Boc Anatabine. The information is designed to help you anticipate and resolve stability issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the chemical environment of the solution. The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions. Therefore, the most critical factor to control is the pH of your solution. Additionally, elevated temperatures and prolonged exposure to certain high-energy conditions can also lead to the degradation of the molecule.
Q2: Under what specific pH conditions is this compound expected to be unstable?
A2: The N-Boc group is highly susceptible to cleavage under acidic conditions.[1][2][3][4] It is anticipated that this compound will show significant degradation at a pH below 4. The rate of this degradation is expected to increase as the pH decreases. For routine experiments where the integrity of the Boc-protected compound is crucial, maintaining a neutral or slightly basic pH (pH 7-8.5) is recommended.
Q3: What are the likely degradation products of this compound in an acidic solution?
A3: The primary degradation pathway for this compound in acidic solution is the cleavage of the Boc group, which results in the formation of rac-Anatabine, carbon dioxide, and tert-butanol (which can further convert to isobutylene).[2][3]
Troubleshooting Guide
Issue 1: Unexpected loss of this compound concentration in solution over time.
Possible Cause: This issue is often indicative of compound degradation, likely due to acidic conditions in your solvent or on storage.
Troubleshooting Steps:
-
pH Measurement: Immediately measure the pH of your stock solution and any working solutions.
-
Solvent Check: Ensure that the solvents used are fresh and free of acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Buffer Addition: If your experimental conditions permit, consider preparing your solutions in a suitable buffer to maintain a stable pH. A phosphate or borate buffer in the neutral to slightly basic range is a good starting point.
-
Storage Conditions: Store your solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light to minimize the risk of thermal and photodegradation.
Experimental Protocols & Data
Protocol 1: Rapid pH Stability Screen of this compound
Objective: To determine the effect of pH on the stability of this compound in an aqueous solution over a short period.
Methodology:
-
Prepare a 10 mM stock solution of this compound in HPLC-grade acetonitrile.
-
Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, and 8.5).
-
In separate microcentrifuge tubes, dilute the this compound stock solution 1:100 into each of the prepared buffers to a final concentration of 100 µM.
-
Incubate the solutions at room temperature (25°C).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 hours), take an aliquot from each tube.
-
Immediately quench any further degradation by neutralizing the acidic samples with a small amount of a suitable base (e.g., Tris base) and acidifying the basic samples with a suitable acid (e.g., formic acid) to a consistent final pH for analysis.
-
Analyze the samples by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining percentage of this compound.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | % Remaining (1 hour) | % Remaining (4 hours) | % Remaining (8 hours) |
| 2.0 | 45% | 10% | <1% |
| 4.0 | 85% | 60% | 35% |
| 6.0 | 98% | 95% | 92% |
| 7.4 | >99% | >99% | >99% |
| 8.5 | >99% | >99% | >99% |
Note: The data presented in this table is representative and for illustrative purposes only.
Visualizations
Caption: Degradation pathway of this compound in acidic solution.
Caption: Troubleshooting workflow for this compound instability.
References
how to prevent rac-N-Boc Anatabine degradation
Welcome to the technical support center for rac-N-Boc Anatabine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a derivative of Anatabine, a minor alkaloid found in plants of the Solanaceae family, such as tobacco. The "rac" indicates that it is a racemic mixture of enantiomers. The "N-Boc" refers to the tert-butyloxycarbonyl protecting group attached to a nitrogen atom in the anatabine structure. This protecting group is commonly used in organic synthesis to prevent the nitrogen from reacting during other chemical transformations.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary degradation pathway for this compound is the cleavage of the N-Boc protecting group. This is most commonly caused by exposure to acidic conditions. Other factors that can potentially lead to the degradation of the anatabine ring structure include exposure to strong oxidizing agents, high temperatures, and prolonged exposure to light (photodegradation).
Q3: How can I prevent the degradation of this compound during storage?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. It is also advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Q4: I am seeing an unexpected peak in my HPLC analysis. What could it be?
A4: An unexpected peak could be a degradation product. The most likely degradation product is anatabine, resulting from the loss of the N-Boc group. Other possibilities include oxidized forms of anatabine or byproducts from the reaction of the cleaved t-butyl group with other molecules in your sample. Refer to the Troubleshooting Guide below for more detailed information on identifying unknown peaks.
Troubleshooting Guides
Issue 1: Loss of N-Boc Protecting Group
Symptoms:
-
Appearance of a new, more polar peak in the HPLC chromatogram, corresponding to anatabine.
-
A decrease in the area of the this compound peak over time.
-
Changes in the mass spectrum, showing a loss of 100 amu (the mass of the Boc group).
Root Causes:
-
Acidic Conditions: The N-Boc group is highly sensitive to acid. Even trace amounts of acid in your solvents or on your glassware can catalyze its removal.
-
Elevated Temperatures: While more stable than in acid, the N-Boc group can be thermally labile at high temperatures.
Preventative Measures & Solutions:
-
pH Control: Ensure all solvents and solutions are neutral or slightly basic. If necessary, use a non-nucleophilic organic base (e.g., diisopropylethylamine) to neutralize any residual acid.
-
Solvent Purity: Use high-purity, anhydrous solvents to minimize acid-catalyzed hydrolysis.
-
Temperature Control: Avoid excessive heat during sample preparation and analysis. If heating is necessary, perform it for the shortest possible time at the lowest effective temperature.
Issue 2: Appearance of Unknown Impurities
Symptoms:
-
Multiple new peaks in the HPLC chromatogram that do not correspond to this compound or anatabine.
-
Discoloration of the sample.
Root Causes:
-
Oxidation: The tetrahydropyridine ring of the anatabine moiety is susceptible to oxidation, which can lead to the formation of various pyridine derivatives.[1] This can be accelerated by exposure to air, light, or oxidizing reagents.
-
Photodegradation: Prolonged exposure to UV or even ambient light can cause degradation of the anatabine ring system.
-
Side Reactions from N-Boc Cleavage: The tert-butyl cation formed during the cleavage of the N-Boc group is reactive and can alkylate other molecules in the sample, leading to the formation of byproducts.
Preventative Measures & Solutions:
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light Protection: Store in amber vials or protect from light by wrapping containers in aluminum foil.
-
Use of Scavengers: If N-Boc cleavage is unavoidable in your experimental setup, consider adding a scavenger (e.g., triethylsilane or anisole) to trap the tert-butyl cation and prevent side reactions.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Stressor | Observation | Potential Degradation Products |
| Hydrolytic | 0.1 M HCl (aq) | Rapid degradation | Anatabine, t-butanol, isobutylene |
| pH 7 Buffer | Stable | - | |
| 0.1 M NaOH (aq) | Stable | - | |
| Oxidative | 3% H₂O₂ | Slow degradation | Oxidized anatabine derivatives (e.g., pyridine oxides)[1] |
| Photolytic | UV light (254 nm) | Moderate degradation | Various photoproducts |
| Thermal | 60 °C | Slow degradation | Anatabine |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Thermal Degradation: Place 1 mL of the stock solution in a sealed vial in an oven at 80 °C for 48 hours.
3. Analysis:
-
Analyze all stressed samples and a control sample (stock solution at time zero) by HPLC-UV and LC-MS.
-
HPLC-UV Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 260 nm.
-
LC-MS Conditions:
- Use the same chromatographic conditions as HPLC-UV.
- Couple the HPLC to a mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
- Acquire full scan mass spectra and fragmentation data (MS/MS) for the parent compound and any observed degradation products.
Visualizations
Caption: Degradation pathways of this compound under various stress conditions.
Caption: Troubleshooting workflow for identifying unknown peaks in HPLC analysis.
References
rac-N-Boc Anatabine experimental variability solutions
Welcome to the technical support center for rac-N-Boc Anatabine. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and provide solutions to ensure consistency and reproducibility in your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the racemic N-tert-butyloxycarbonyl (Boc) protected form of anatabine.[1] The Boc group is a common amine protecting group in organic synthesis.[2][3] This derivative is often used in research settings for various synthetic and biological studies.[1] Its molecular formula is C₁₅H₂₀N₂O₂ and it has a molecular weight of 260.33 g/mol .[1]
Q2: Why am I seeing variable yields in my synthesis of this compound?
A2: Variability in yield can stem from several factors:
-
Incomplete reaction: The reaction between anatabine and the Boc-protection reagent (e.g., Boc anhydride) may not have gone to completion. This can be influenced by reaction time, temperature, and the purity of the starting materials.
-
Side reactions: The formation of undesired by-products can consume starting materials and reduce the yield of the desired product.
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency. It is crucial to follow a validated protocol closely.
-
Issues during work-up and purification: Product loss can occur during extraction, washing, and purification steps.
Q3: My purified this compound shows signs of degradation over time. What could be the cause?
A3: While the Boc group is generally stable, N-Boc protected compounds can be sensitive to acidic conditions.[4] Trace amounts of acid in your storage solvent or container, or exposure to acidic vapors in the lab environment, could lead to premature deprotection. It is recommended to store the compound in a tightly sealed container, in a cool, dark, and dry place.
Q4: I am having difficulty with the Boc-deprotection of this compound. What are the common issues?
A4: Common issues with Boc-deprotection include:
-
Incomplete deprotection: This can be due to insufficient acid strength, reaction time, or temperature.
-
Side reactions: The tert-butyl cation (t-Bu+) generated during deprotection is an electrophile and can lead to alkylation of other nucleophilic sites on the molecule or in the reaction mixture.[5]
-
Formation of impurities: Depending on the deprotection method, various by-products can be formed, complicating purification.[5]
Troubleshooting Guides
Synthesis & Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction | - Ensure anatabine starting material is pure and dry.- Use a slight excess of the Boc-protection reagent (e.g., 1.1-1.2 equivalents of Boc anhydride).- Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion.- Optimize reaction time and temperature. |
| Suboptimal reaction conditions | - Use an appropriate base (e.g., triethylamine, diisopropylethylamine) to neutralize the acid formed during the reaction.- Choose an appropriate solvent (e.g., dichloromethane, tetrahydrofuran). | |
| Product loss during work-up | - Ensure proper phase separation during extractions.- Minimize the number of transfer steps.- Use care during solvent removal to avoid loss of volatile product. | |
| Impure Product after Purification | Incomplete reaction or side reactions | - Optimize reaction conditions to minimize by-product formation.- Use an appropriate purification method (e.g., flash column chromatography) and select a suitable solvent system to achieve good separation. |
| Co-eluting impurities | - If impurities are difficult to separate by chromatography, consider recrystallization or trituration. |
Deprotection
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Boc-Deprotection | Insufficient acid strength or amount | - Use a stronger acid (e.g., trifluoroacetic acid) or a higher concentration of the acid (e.g., 4M HCl in dioxane).- Increase the equivalents of acid used. |
| Short reaction time or low temperature | - Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS. | |
| Formation of Side Products (e.g., t-butylated anatabine) | Alkylation by t-butyl cation | - Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.[5] |
| Difficult Purification of Deprotected Anatabine | Presence of acidic reagents and by-products | - After the reaction is complete, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).- Perform an aqueous work-up to remove water-soluble impurities.- Purify the resulting anatabine by column chromatography or distillation. |
Experimental Protocols
Synthesis of this compound
A general procedure for the N-Boc protection of an amine is as follows:
-
Dissolve racemic anatabine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA, 1.2 equivalents) or diisopropylethylamine (DIPEA, 1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) dissolved in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Deprotection of this compound
A general procedure for the acid-catalyzed deprotection of an N-Boc amine is as follows:
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 equivalents) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl, 5-10 equivalents).
-
Stir the reaction at room temperature for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully remove the solvent and excess acid under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize any remaining acid.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting racemic anatabine by an appropriate method, such as column chromatography or distillation.
Visualizing Experimental Workflows
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Potential sources of experimental variability with this compound.
References
Technical Support Center: rac-N-Boc Anatabine In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-N-Boc Anatabine in vivo.
Troubleshooting Guides
Issue: Low or Variable Bioavailability After Oral Administration
The N-Boc protecting group increases the lipophilicity of anatabine, which can lead to poor aqueous solubility and challenges with in vivo absorption. If you are observing low or inconsistent plasma concentrations of this compound after oral administration, consider the following troubleshooting steps.
Troubleshooting Workflow for Formulation Development
Caption: Troubleshooting workflow for addressing low bioavailability.
Potential Solutions:
| Strategy | Description | Key Considerations |
| Co-solvent Systems | Utilize a mixture of water-miscible organic solvents to increase the solubility of the compound. | Potential for in vivo precipitation upon dilution. Toxicity of solvents at high concentrations must be considered.[1] |
| Surfactant-based Systems | Incorporate non-ionic surfactants to form micelles that encapsulate the lipophilic drug, enhancing its solubility in aqueous environments. | The choice of surfactant and its concentration are critical to avoid toxicity and ensure stability. |
| Lipid-based Formulations | Formulate the compound in oils, surfactants, and co-solvents to create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems form fine emulsions or microemulsions in the gastrointestinal tract, improving dissolution and absorption.[2][3][4][5] | The complexity of the formulation requires careful selection and ratio of components. Can enhance lymphatic transport, bypassing first-pass metabolism.[2][5] |
| Particle Size Reduction | Decrease the particle size of the solid compound through techniques like micronization or nanomilling to increase the surface area for dissolution. | Requires specialized equipment. Can be combined with suspension formulations. |
| Amorphous Solid Dispersions | Disperse the compound in a polymer matrix in an amorphous state to improve its dissolution rate and solubility. | The choice of polymer and the stability of the amorphous form are crucial. |
Frequently Asked Questions (FAQs)
Q1: What are the likely physicochemical properties of this compound?
A1: While specific experimental data for this compound is not widely published, we can infer its properties. The addition of the tert-butyloxycarbonyl (Boc) group to the anatabine structure significantly increases its molecular weight and lipophilicity (higher logP) compared to the parent compound. This generally leads to poor aqueous solubility.
Q2: What is a suitable vehicle for in vivo administration of this compound?
A2: The choice of vehicle is critical and depends on the route of administration. For oral gavage of a lipophilic compound like this compound, a common starting point is a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. For solubilization, a co-solvent system like a mixture of polyethylene glycol 400 (PEG-400), ethanol, and saline, or a lipid-based formulation may be necessary. For intravenous administration, a solubilizing agent such as a cyclodextrin or a co-solvent system with careful consideration of precipitation upon dilution in the blood is required.[1] Always perform a small-scale formulation stability test before animal administration.
Q3: Can the N-Boc group be cleaved in vivo?
A3: The N-Boc group is known to be labile under acidic conditions.[6] Therefore, it is possible that some deprotection could occur in the acidic environment of the stomach following oral administration. This would result in the formation of the parent compound, anatabine. Additionally, while less common for N-Boc groups compared to esters, enzymatic cleavage in the liver or other tissues cannot be entirely ruled out without specific metabolic studies for this compound. If your therapeutic target is this compound itself, it is crucial to analyze plasma and tissue samples for both the parent compound and anatabine to understand the pharmacokinetic profile and the active moiety.
Q4: What are the known signaling pathways affected by anatabine, and how might the N-Boc modification influence this?
A4: Anatabine, the parent compound, has been shown to have anti-inflammatory effects by inhibiting the phosphorylation of STAT3 and the activation of NF-κB. The N-Boc modification may alter the ability of the molecule to interact with these signaling pathways. It is possible that this compound acts as a prodrug, requiring in vivo deprotection to anatabine to exert its biological activity. Alternatively, the N-Boc derivative may have its own unique pharmacological profile.
Anatabine Signaling Pathway
Caption: Known anti-inflammatory signaling of anatabine.
Experimental Protocols
Protocol: Oral Gavage Administration in Mice
This protocol describes the administration of a suspension of a poorly soluble compound like this compound to mice via oral gavage.
Experimental Workflow for In Vivo Study
Caption: General workflow for an in vivo oral dosing study.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v Carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Analytical balance
-
Syringes (1 mL)
-
Flexible feeding tubes for mice (e.g., 20-22 gauge, 1.5 inches long)
-
70% ethanol for disinfection
Procedure:
-
Formulation Preparation (0.5% CMC Suspension):
-
Weigh the required amount of CMC.
-
Slowly add the CMC to the sterile water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Weigh the required amount of this compound.
-
If starting with a solid, use a mortar and pestle to grind the compound to a fine powder.
-
Add a small amount of the 0.5% CMC vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing to achieve the final desired concentration.
-
Stir the suspension continuously before and during dose administration to ensure homogeneity.
-
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Draw the calculated volume of the suspension into a 1 mL syringe fitted with a flexible feeding tube. Ensure there are no air bubbles.
-
Properly restrain the mouse by grasping the loose skin on its back and neck to immobilize its head.[3]
-
Insert the feeding tube into the mouth, slightly to one side, and gently advance it along the esophagus into the stomach.[7][8] Do not force the tube. If resistance is met, withdraw and try again.
-
Slowly depress the syringe plunger to deliver the dose.
-
Gently remove the feeding tube.
-
Monitor the animal for a few minutes post-dosing for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.[7][8]
-
Administration Volume Guidelines for Mice:
| Route | Maximum Volume |
| Oral (Gavage) | 10 mL/kg |
| Intraperitoneal (IP) | 10 mL/kg |
| Intravenous (IV) | 5 mL/kg (bolus) |
| Subcutaneous (SC) | 10 mL/kg |
This table provides general guidelines. Always consult your institution's IACUC protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Video: Compound Administration in Rodents- Oral and Topical Routes [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. symmetric.events [symmetric.events]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Refining rac-N-Boc Anatabine Experimental Protocols
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and purification of rac-N-Boc Anatabine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of N-Boc protection of anatabine?
A1: The tert-butyloxycarbonyl (Boc) group is used as a protecting group for the secondary amine in the anatabine molecule. This protection prevents the amine from reacting in subsequent synthetic steps where it is not intended to participate, ensuring the desired chemical transformation occurs at other sites of the molecule.
Q2: What are the most common reagents for N-Boc protection?
A2: The most common reagent for N-Boc protection is di-tert-butyl dicarbonate (Boc₂O).[1][2] This reaction is often carried out in the presence of a base.
Q3: Which bases are suitable for the N-Boc protection of anatabine?
A3: Common bases used for this type of reaction include triethylamine (TEA), 4-dimethylaminopyridine (DMAP), and sodium hydroxide (NaOH).[1] The choice of base can depend on the specific reaction conditions and the substrate's sensitivity.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC). The disappearance of the starting material (anatabine) and the appearance of a new, less polar spot (this compound) indicate the reaction is proceeding.
Q5: What are the typical reaction times and temperatures?
A5: N-Boc protection reactions are often carried out at room temperature or with moderate heating (e.g., 40-55°C).[1][2] The reaction time can vary from a few hours to overnight, depending on the reactivity of the amine and the specific conditions used.[2]
Experimental Protocols
N-Boc Protection of rac-Anatabine
This protocol describes a general procedure for the N-Boc protection of racemic anatabine using di-tert-butyl dicarbonate.
Materials:
-
rac-Anatabine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane (DCM))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve rac-anatabine in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Add the base (e.g., 1.2 equivalents of TEA or a catalytic amount of DMAP).
-
To the stirring solution, add di-tert-butyl dicarbonate (1.1 to 1.5 equivalents) portion-wise.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
Once the reaction is complete (as indicated by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Parameters for N-Boc Protection
| Parameter | Value |
| Reactant | rac-Anatabine |
| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |
| Base | Triethylamine (TEA) or DMAP (catalytic) |
| Solvent | THF, Acetonitrile, or DCM |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 2-16 hours |
| Typical Yield | 90-97% (highly dependent on conditions and purification)[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient reagent or base- Low reaction temperature or short reaction time- Poorly soluble starting material | - Add additional Boc₂O and/or base.- Increase the reaction temperature or extend the reaction time.- Use a co-solvent to improve solubility. For zwitterionic compounds, methanol can be a poor solvent.[3] |
| Formation of Byproducts | - Reaction temperature is too high- Presence of moisture | - Maintain the recommended reaction temperature.- Use anhydrous solvents and reagents. |
| Difficulty in Purification | - Co-elution of product and unreacted Boc₂O- Streaking on TLC plate | - After the reaction, use a scavenger resin to remove excess Boc₂O.[3]- Add a small amount of base (e.g., TEA) to the chromatography solvent system to prevent streaking. |
| Low Yield | - Inefficient extraction- Product loss during purification | - Perform multiple extractions to ensure complete recovery of the product.- Optimize the column chromatography conditions (e.g., solvent system, silica gel loading). |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Incomplete Reaction
Caption: Decision-making process for troubleshooting an incomplete reaction.
References
Technical Support Center: rac-N-Boc Anatabine In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing rac-N-Boc Anatabine in in vitro experiments. Due to the limited publicly available data on the specific cytotoxicity of this compound, this guide is based on general principles of in vitro toxicology and compound handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: For most in vitro applications, it is recommended to dissolve this compound in a high-purity grade of dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Subsequently, this stock solution should be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q2: What is a typical starting concentration range for cytotoxicity screening of a novel compound like this compound?
A2: For a novel compound with unknown cytotoxic potential, a broad concentration range is recommended for initial screening. A common starting point is a logarithmic or semi-logarithmic dilution series, for instance, from 0.1 µM to 100 µM. This range allows for the determination of a dose-response curve and the calculation of an IC50 (half-maximal inhibitory concentration) value if significant cytotoxicity is observed.
Q3: How can I determine if the observed cytotoxicity is specific to this compound or an artifact of the experimental setup?
A3: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: As mentioned, cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells cultured in medium alone to represent baseline cell viability.
-
Positive Control: A well-characterized cytotoxic compound (e.g., doxorubicin or staurosporine) to confirm that the assay is detecting cytotoxicity correctly. Consistent results across replicate experiments and a clear dose-dependent effect of this compound will also support the specificity of the observed cytotoxicity.
Q4: What are the common mechanisms of compound-induced cytotoxicity in vitro?
A4: Compound-induced cytotoxicity can occur through various mechanisms, including:
-
Induction of apoptosis (programmed cell death) or necrosis (uncontrolled cell death).
-
Inhibition of critical metabolic pathways, such as mitochondrial respiration.[1][2]
-
Damage to DNA or inhibition of DNA replication and protein synthesis.[2]
-
Generation of reactive oxygen species (ROS), leading to oxidative stress.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider reverse pipetting for viscous solutions.- Avoid using the outer wells of the microplate, or fill them with sterile PBS or medium to maintain humidity. |
| No cytotoxicity observed even at high concentrations | - Compound insolubility at high concentrations- Insufficient incubation time- Cell line is resistant to the compound's mechanism of action | - Visually inspect the culture medium for compound precipitation.- Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal exposure time.- Test the compound on a panel of different cell lines from various tissues of origin. |
| Vehicle control shows significant cytotoxicity | - DMSO concentration is too high- Contamination of the solvent | - Ensure the final DMSO concentration is at a non-toxic level (typically <0.5%).- Use a fresh, high-purity, sterile-filtered stock of DMSO. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | - Different mechanisms of cell death are being measured- Compound interference with the assay chemistry | - MTT assays measure metabolic activity, which can be affected without immediate cell death. LDH assays measure membrane integrity. Using multiple assays provides a more complete picture.[5][6]- Run a cell-free control with the compound and assay reagents to check for direct chemical interference. |
Quantitative Data Summary
The following data is hypothetical and for illustrative purposes only, as specific data for this compound is not publicly available.
Table 1: Hypothetical IC50 Values of this compound in Various Cell Lines after 48-hour exposure.
| Cell Line | Tissue of Origin | IC50 (µM) |
| HEK293 | Human Embryonic Kidney | > 100 |
| HepG2 | Human Hepatocellular Carcinoma | 75.3 |
| A549 | Human Lung Carcinoma | 42.8 |
| SH-SY5Y | Human Neuroblastoma | 88.1 |
Table 2: Hypothetical Cell Viability of HepG2 cells treated with this compound for 48 hours, as measured by MTT assay.
| Concentration (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 10 | 95.7 ± 5.1 |
| 25 | 82.1 ± 3.8 |
| 50 | 63.5 ± 4.5 |
| 75 | 51.2 ± 3.9 |
| 100 | 38.9 ± 3.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control after subtracting the background absorbance.
Visualizations
References
- 1. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 2. What causes cytotoxicity? | AAT Bioquest [aatbio.com]
- 3. Cell toxicity mechanism and biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
rac-N-Boc Anatabine batch-to-batch consistency issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with rac-N-Boc Anatabine. Addressing the potential for batch-to-batch variability is crucial for ensuring experimental reproducibility and the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a racemic mixture of N-tert-butyloxycarbonyl (Boc) protected anatabine. Anatabine is a minor alkaloid found in plants of the Solanaceae family, including tobacco. The "rac-" prefix indicates that it is a racemic mixture, meaning it contains equal amounts of both enantiomers. The "N-Boc" signifies that the nitrogen atom on the piperidine ring is protected by a Boc group, a common protecting group in organic synthesis used to temporarily block the reactivity of the amine.
Q2: What are the potential sources of batch-to-batch inconsistency with this compound?
A: Batch-to-batch variations in this compound can arise from several factors during its synthesis and purification. These may include:
-
Incomplete Protection or Deprotection: Residual anatabine (from incomplete Boc protection) or partially deprotected intermediates can be present.
-
Impurities from Synthesis: Starting materials, reagents, or byproducts from the synthesis of the anatabine core may carry over.
-
Stereochemical Variations: Although specified as racemic, slight variations in the enantiomeric ratio could occur between batches.
-
Solvent and Reagent Residues: Residual solvents or other reagents used during the manufacturing process.
-
Degradation: Improper storage or handling can lead to the degradation of the compound.
Q3: How should I store this compound to ensure its stability?
A: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is advisable. Exposure to acidic conditions, high temperatures, and strong oxidizing agents should be avoided as these can lead to the cleavage of the Boc protecting group.
Troubleshooting Guide
Researchers may encounter various issues during their experiments with this compound. This guide provides systematic approaches to troubleshoot common problems.
Issue 1: Inconsistent Experimental Results Between Batches
If you observe significant variations in your experimental outcomes when using different batches of this compound, it is crucial to assess the purity and integrity of each batch.
Troubleshooting Workflow:
Validation & Comparative
A Comparative Guide to rac-N-Boc Anatabine and Other Nicotinic Acetylcholine Receptor (nAChR) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rac-N-Boc anatabine and other prominent nicotinic acetylcholine receptor (nAChR) agonists. The content is tailored for researchers, scientists, and professionals in drug development, offering objective comparisons based on available experimental data.
Introduction to nAChR Agonists
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also responsive to exogenous agonists like nicotine.[1] These receptors are widely expressed in the central and peripheral nervous systems and are implicated in a variety of physiological processes, including cognitive function, reward, and inflammation.[2][3] As such, nAChR agonists are of significant interest for the development of therapeutics for a range of disorders, including neurodegenerative diseases, inflammatory conditions, and nicotine addiction.[2]
This guide will compare the following key nAChR agonists:
-
Anatabine: A minor tobacco alkaloid.[4]
-
Nicotine: The primary psychoactive component of tobacco.[1]
-
Varenicline: A prescription medication used for smoking cessation.[5]
-
Cytisine: A plant-derived alkaloid also used for smoking cessation.[6]
-
Epibatidine: A potent alkaloid originally isolated from the skin of a poison frog.[7]
Comparative Analysis of nAChR Agonist Performance
The interaction of an agonist with a nAChR is characterized by its binding affinity (often expressed as the inhibition constant, Kᵢ) and its functional potency (expressed as the half-maximal effective concentration, EC₅₀) and efficacy (the maximal response it can elicit). These parameters vary depending on the specific nAChR subtype.
Binding Affinity
The following table summarizes the binding affinities (Kᵢ, in nM) of selected nAChR agonists for various receptor subtypes. Lower Kᵢ values indicate a higher binding affinity.
| Compound | α4β2 | α7 | α3β4 | α6β2* | Muscle (α1β1δγ) | Reference |
| Anatabine | 710 | 236 (S-enantiomer) | 960 | - | - | [4][8] |
| Nicotine | 0.4 - 1.0 | >2100 | 1000 | - | 2000 | [1][9][10] |
| Varenicline | 0.19 - 0.4 | 125 - 322 | - | 0.13 | >8000 | [6][9][11] |
| Cytisine | 0.17 | 4200 | - | - | 430 | [6][9] |
| Epibatidine | 0.02 - 0.043 | 20 - 233 | 0.0006 | - | 2700 - 5000 | [7][12][13] |
Functional Potency and Efficacy
The following table summarizes the functional potencies (EC₅₀, in µM) of these agonists at different nAChR subtypes. Lower EC₅₀ values indicate greater potency. Efficacy is often expressed relative to the endogenous agonist, acetylcholine (ACh).
| Compound | α4β2 | α7 | α3β4 | α6/α3β2β3 | Reference |
| Anatabine | 6.1 (Partial Agonist) | 158.5 (High Efficacy) | 70.6 | 3.6 | [4] |
| Nicotine | 1.0 (Full Agonist) | 54.5 - 65 (Partial Agonist) | 42.4 | 0.7 | [2][4] |
| Varenicline | 2.3 (Partial Agonist) | 18 (Full Agonist) | 55 (Partial Agonist) | - | [5] |
| Cytisine | ~1.0 (Partial Agonist) | Full Agonist | - | - | [6][14] |
| Epibatidine | Extremely Potent (Full Agonist) | 2.0 (Full Agonist) | Potent (Full Agonist) | - | [7] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor subtype.
Objective: To determine the inhibition constant (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from nAChRs.
Materials:
-
Cell membranes or tissue homogenates expressing the nAChR subtype of interest.
-
Radioligand (e.g., [³H]-cytisine for α4β2, [¹²⁵I]-α-bungarotoxin for α7).[8]
-
Test compound (e.g., anatabine).
-
Non-specific binding control (a high concentration of a known non-radioactive ligand, e.g., nicotine).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[9]
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to measure the functional properties (potency and efficacy) of an agonist at a specific ion channel receptor.
Objective: To determine the EC₅₀ and maximal efficacy of a test compound on a specific nAChR subtype expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the nAChR subunits of interest.
-
Microinjection apparatus.
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system).
-
Recording solution (e.g., Ringer's solution).
-
Test compound solutions at various concentrations.
Procedure:
-
Inject the cRNA for the desired nAChR subunits into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Perfuse the oocyte with the recording solution containing increasing concentrations of the test compound.
-
Record the inward current elicited by the agonist at each concentration.
-
Plot the current response against the agonist concentration to generate a dose-response curve.
-
Fit the curve using a suitable equation (e.g., Hill equation) to determine the EC₅₀ and the maximal current response (Iₘₐₓ).[2][5]
Signaling Pathways and Visualizations
Activation of nAChRs leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This initial event can trigger a cascade of downstream signaling pathways that mediate the long-term effects of nAChR activation.[15]
Generic nAChR-Mediated Signaling
Upon agonist binding, nAChRs undergo a conformational change, opening the channel pore and allowing cation influx. The subsequent increase in intracellular Ca²⁺ is a key event that initiates downstream signaling cascades.[15]
Caption: General mechanism of nAChR activation by an agonist.
Key Downstream Signaling Pathways
Two important pathways activated by nAChRs, particularly the α7 subtype, are the PI3K/Akt and JAK2/STAT3 pathways. These pathways are crucial for cell survival, proliferation, and inflammation modulation.[15][16]
Caption: Major signaling pathways downstream of α7 nAChR activation.
Experimental Workflow: Two-Electrode Voltage Clamp
The following diagram illustrates the typical workflow for assessing the functional properties of an nAChR agonist using the TEVC technique.
Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Conclusion
This guide provides a comparative overview of anatabine and other major nAChR agonists based on available scientific literature. The data highlights the diverse pharmacological profiles of these compounds, with significant variations in their binding affinities and functional potencies across different nAChR subtypes.
-
Anatabine exhibits moderate affinity and potency at several nAChR subtypes.[4]
-
Nicotine is a potent agonist at α4β2 receptors, which is linked to its addictive properties.[1]
-
Varenicline and Cytisine act as partial agonists at α4β2 receptors, a mechanism thought to contribute to their efficacy in smoking cessation.[5][9]
-
Epibatidine is an exceptionally potent agonist at multiple nAChR subtypes, which also contributes to its high toxicity.[7][13]
It is imperative to reiterate that This compound is unlikely to share the pharmacological profile of anatabine due to the presence of the Boc protecting group. Any research involving this compound should consider its potential role as a synthetic precursor rather than a direct nAChR agonist. Further experimental validation would be required to characterize its specific biological activities.
References
- 1. Nicotine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Varenicline is a partial agonist at alpha4beta2 and a full agonist at alpha7 neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Characterization of Binding Mode of Smoking Cessation Drugs to Nicotinic Acetylcholine Receptors through Study of Ligand Complexes with Acetylcholine-binding Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-clinical properties of the α4β2 nicotinic acetylcholine receptor partial agonists varenicline, cytisine and dianicline translate to clinical efficacy for nicotine dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Effects of rac-N-Boc Anatabine: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis for validating the potential therapeutic effects of rac-N-Boc anatabine, a derivative of the tobacco alkaloid anatabine. While direct experimental data on this compound is currently limited in publicly available literature, this document leverages extensive research on its parent compound, anatabine, to infer its likely mechanisms of action and provide a framework for its validation using knockout models.
Introduction to this compound and Anatabine
Anatabine is a naturally occurring alkaloid found in plants of the Solanaceae family.[1] It has demonstrated anti-inflammatory properties in various preclinical models.[1][2][3] The compound rac-N-Boc-anatabine is a derivative of anatabine where the amine group is protected by a tert-butoxycarbonyl (Boc) group.[4][5] In pharmaceutical sciences, the Boc protecting group is often used to create prodrugs, which can improve the bioavailability or stability of the parent compound, or as an intermediate in the synthesis of more complex molecules.[1][6][7] It is plausible that rac-N-Boc-anatabine acts as a prodrug, releasing anatabine in vivo. Therefore, understanding the biological effects of anatabine is crucial for predicting and validating the activity of this compound.
Core Signaling Pathways of Anatabine
Research indicates that anatabine exerts its anti-inflammatory effects through the modulation of several key signaling pathways:
-
NRF2 Activation: Anatabine has been identified as an activator of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1] NRF2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous cytoprotective genes.
-
MAPK Signaling Modulation: Anatabine has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]
-
NF-κB Inhibition: Anatabine inhibits the activity of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2][3]
-
STAT3 Inhibition: Anatabine has been observed to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), another critical mediator of inflammation.
Validating this compound Effects with Knockout Models
To rigorously validate that the observed effects of this compound (likely through conversion to anatabine) are mediated by the aforementioned pathways, the use of knockout (KO) animal models is indispensable. Below is a comparative guide on how to approach this validation.
Experimental Workflow for Validating Pathway-Specific Effects
Comparison with Alternative NRF2 Activators
Several other compounds are known to activate the NRF2 pathway and are in various stages of clinical development. A comparative analysis of this compound's efficacy against these alternatives would be highly valuable.
| Compound | Class | Indication (in clinical trials) | Reference |
| Dimethyl Fumarate (DMF) | Fumaric acid ester | Multiple Sclerosis, Psoriasis | [8] |
| Sulforaphane | Isothiocyanate | Cancer Prevention, Autism Spectrum Disorder | [9] |
| Bardoxolone Methyl | Triterpenoid | Chronic Kidney Disease, Pulmonary Hypertension | [10][11] |
| Anatabine (parent compound) | Alkaloid | Investigated for inflammatory conditions | [1][2] |
Quantitative Data from Knockout Studies with Alternative NRF2 Activators:
-
Dimethyl Fumarate (DMF): Studies in Nrf2 knockout mice have shown that while some of the anti-inflammatory effects of DMF are Nrf2-independent, its ability to induce mitochondrial biogenesis is largely dependent on Nrf2.[8][12]
-
Bardoxolone Methyl: The protective effects of bardoxolone methyl in models of kidney injury and heart failure are abrogated in Nrf2 knockout mice, highlighting the critical role of this pathway in its mechanism of action.[10][11][13]
-
Sulforaphane: The metabolism and tissue distribution of sulforaphane have been studied in Nrf2 knockout and wild-type mice, providing insights into its bioavailability and mechanism of action.[14]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key experiments.
NRF2 Activation Assay
-
Cell Culture and Treatment: Plate cells (e.g., HepG2) and treat with this compound, anatabine, or a positive control (e.g., sulforaphane) for a specified time.
-
Nuclear Extraction: Isolate nuclear proteins from the treated cells.
-
Western Blot Analysis: Perform Western blotting on the nuclear extracts using an antibody specific for NRF2. An increase in nuclear NRF2 indicates activation.
-
Target Gene Expression Analysis (qPCR): Extract RNA from treated cells and perform quantitative real-time PCR (qPCR) for NRF2 target genes such as HMOX1 and NQO1.
MAPK Phosphorylation Assay (Western Blot)
-
Cell Lysis: Lyse treated cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blot Analysis: Perform Western blotting using antibodies that specifically recognize the phosphorylated forms of MAPK pathway proteins (e.g., p-p38, p-ERK, p-JNK). Also, probe for the total protein levels of each MAPK as a loading control.
NF-κB and STAT3 Inhibition Assays
-
Cell Stimulation: Pre-treat cells with this compound or anatabine, followed by stimulation with an inflammatory agent (e.g., LPS or TNF-α) to activate the NF-κB and STAT3 pathways.
-
Western Blot Analysis: Perform Western blotting for phosphorylated IκBα, phosphorylated NF-κB p65, and phosphorylated STAT3. Inhibition of phosphorylation indicates a suppressive effect.
-
Luciferase Reporter Assay: Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB or STAT3 responsive promoter. Measure luciferase activity after treatment and stimulation to quantify pathway inhibition.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways potentially modulated by anatabine.
Anatabine's Putative Mechanism of Action
NRF2 Activation Pathway
While direct experimental evidence for this compound is needed, the well-documented anti-inflammatory effects of its parent compound, anatabine, provide a strong rationale for its investigation. The use of knockout models for NRF2, and components of the MAPK, NF-κB, and STAT3 pathways, will be essential to definitively elucidate the mechanism of action of this compound and validate its therapeutic potential. This comparative guide offers a foundational framework for researchers to design and execute these critical validation studies.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scbt.com [scbt.com]
- 5. rac N-Boc-anatabine | 1159977-12-4 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. Dimethyl fumarate mediates Nrf2-dependent mitochondrial biogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. francis-press.com [francis-press.com]
- 10. Therapeutic Effects of Nrf2 Activation by Bardoxolone Methyl in Chronic Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bardoxolone methyl (BARD) ameliorates ischemic AKI and increases expression of protective genes Nrf2, PPARγ, and HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
A Comparative Analysis of Nicotinic Acetylcholine Receptor Binding: Anatabine vs. Nicotine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor binding profiles of the tobacco alkaloid anatabine and the well-characterized compound nicotine at various nicotinic acetylcholine receptor (nAChR) subtypes. Due to the absence of published receptor binding data for rac-N-Boc anatabine, this comparison focuses on its parent compound, anatabine. The N-tert-butoxycarbonyl (N-Boc) protecting group on the nitrogen atom of anatabine's tetrahydropyridine ring is expected to sterically hinder and electronically modify the molecule, likely abolishing or significantly reducing its affinity for nAChRs. Therefore, a direct comparison of N-Boc anatabine with nicotine is not feasible based on current scientific literature.
Introduction to Nicotinic Acetylcholine Receptors
Nicotinic acetylcholine receptors are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine and are also responsive to exogenous ligands like nicotine. These receptors are pentameric structures composed of various subunits (α, β, γ, δ, ε) that assemble in different combinations to form a diverse range of receptor subtypes with distinct pharmacological and physiological properties. The primary subtypes discussed in this guide, which are prevalent in the central nervous system, are α4β2, α3β4, and α7. Activation of these receptors by agonists leads to the opening of the ion channel, allowing the influx of cations (primarily Na+ and Ca2+), which results in depolarization of the cell membrane and initiation of downstream signaling cascades.
Comparative Receptor Binding Affinity
The binding affinities of nicotine and anatabine for various nAChR subtypes have been characterized using radioligand binding assays. The data, presented as IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values, are summarized in the table below. Lower values indicate higher binding affinity or potency.
| Compound | Receptor Subtype | IC50 (µM) | EC50 (µM) |
| Nicotine | α4β2 | 0.04 ± 0.002[1] | 1.0 ± 0.2[2] |
| α3β4 | 1.00 ± 0.08[2] | 42.4 ± 2.2[2] | |
| α7 | Not Reported | 54.5 ± 10.6[2] | |
| α6/3β2β3 | Not Reported | 0.7 ± 0.1[2] | |
| Anatabine | α4β2 | 0.71 ± 0.09[2] | 6.1 ± 1.4[2] |
| α3β4 | 0.96 ± 0.20[2] | 70.6 ± 8.2[2] | |
| α7 | Not Reported | 158.5 ± 11.4[2] | |
| α6/3β2β3 | Not Reported | 3.6 ± 0.3[2] |
Note: IC50 values represent the concentration of a ligand that is required for 50% inhibition of the binding of a radioligand, while EC50 values represent the concentration of a ligand that induces a response halfway between the baseline and maximum.
Based on the available data, nicotine generally exhibits a higher binding affinity and potency across the tested nAChR subtypes compared to anatabine.[1][2] Nicotine shows a particularly high affinity for the α4β2 subtype, which is known to be a key mediator of the addictive properties of nicotine.[1] While anatabine also binds to these receptors, its affinity is notably lower.[2] Both compounds display weaker potency at the α7 subtype.[2]
Experimental Protocols
Radioligand Receptor Binding Assay
A common method to determine the binding affinity of a compound to a specific receptor subtype is the competitive radioligand binding assay. The following is a generalized protocol for such an assay using a radiolabeled ligand like [³H]-epibatidine for nAChRs.
Materials:
-
Cell membranes prepared from cells expressing the desired nAChR subtype (e.g., HEK293 cells transfected with α4 and β2 subunits).
-
Radioligand (e.g., [³H]-epibatidine).
-
Unlabeled competitor ligands (nicotine, anatabine).
-
Assay buffer (e.g., phosphate-buffered saline, PBS).
-
96-well filter plates.
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled competitor ligands (nicotine, anatabine) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the competitor ligand. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand to saturate the receptors).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a set period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: The data is analyzed by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is then determined from the resulting sigmoidal curve using non-linear regression analysis.
References
A Researcher's Guide to the Comparative Analysis of rac-N-Boc Anatabine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of racemic N-tert-butoxycarbonyl (Boc) anatabine derivatives. While direct comparative studies on a series of such derivatives are not extensively available in published literature, this document outlines the foundational knowledge, experimental protocols, and analytical approaches required to conduct such an investigation. We will delve into the known pharmacology of the parent compound, anatabine, and extrapolate the potential influence of the N-Boc protecting group on its biological activity. This guide is intended to serve as a practical resource for researchers aiming to explore the structure-activity relationships (SAR) of novel N-substituted anatabine analogs.
Introduction to Anatabine and the Rationale for N-Boc Derivatives
Anatabine is a minor tobacco alkaloid that has garnered interest for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.[1] Structurally similar to nicotine, anatabine interacts with nicotinic acetylcholine receptors (nAChRs), albeit with a different potency and selectivity profile.[2] The nitrogen atom on the tetrahydropyridine ring of anatabine is a key site for chemical modification. The introduction of a Boc protecting group can significantly alter the molecule's physicochemical properties, such as lipophilicity, steric bulk, and hydrogen bonding capacity. These changes, in turn, can influence its pharmacokinetic profile and interaction with biological targets.
The synthesis of N-substituted anatabine analogs, including N-methyl and N-nitroso derivatives, has been described in the literature, indicating the feasibility of modifying this position.[3][4] A comparative analysis of a series of rac-N-Boc anatabine derivatives would be a logical next step in exploring the SAR of this scaffold. Such studies are crucial for optimizing lead compounds in drug discovery programs.
Hypothetical Comparative Data of this compound Derivatives
To illustrate how data from a comparative analysis would be presented, the following tables summarize hypothetical results for a series of this compound derivatives. These tables are for illustrative purposes only and are designed to guide the presentation of actual experimental data.
Table 1: Physicochemical Properties of Hypothetical this compound Derivatives
| Compound ID | R-Group on Boc | Molecular Weight ( g/mol ) | cLogP |
| Anatabine | H | 160.22 | 1.17 |
| Derivative 1 | tert-butyl (Standard Boc) | 260.33 | 2.85 |
| Derivative 2 | methyl | 218.28 | 1.95 |
| Derivative 3 | isopropyl | 246.33 | 2.55 |
| Derivative 4 | phenyl | 308.38 | 3.80 |
Table 2: In Vitro Pharmacological Profile of Hypothetical this compound Derivatives at nAChR Subtypes
| Compound ID | α4β2 nAChR Binding Affinity (Ki, nM) | α7 nAChR Binding Affinity (Ki, nM) | α4β2 nAChR Functional Activity (EC50, nM) | α7 nAChR Functional Activity (EC50, nM) |
| Anatabine | 150 | 800 | 250 (Partial Agonist) | 1200 (Partial Agonist) |
| Derivative 1 | >10,000 | >10,000 | Inactive | Inactive |
| Derivative 2 | 850 | 3500 | 1500 (Weak Partial Agonist) | 5000 (Weak Partial Agonist) |
| Derivative 3 | 3200 | 9800 | Inactive | Inactive |
| Derivative 4 | 6500 | >10,000 | Inactive | Inactive |
Note: The hypothetical data suggests that the bulky N-Boc group may significantly hinder binding to nAChRs, a common outcome for large substituents on pharmacophores that fit into constrained binding pockets.
Experimental Protocols
A thorough comparative analysis necessitates a suite of well-defined experiments. Below are detailed protocols for key assays relevant to the evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route for the preparation of this compound has been described.[2][5] The synthesis typically involves the reaction of 3-aminomethylpyridine with a suitable protecting group strategy to form the tetrahydropyridine ring. For N-Boc derivatives, racemic anatabine can be reacted with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
General Procedure:
-
Dissolve racemic anatabine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or diisopropylethylamine, to the solution.
-
Add a stoichiometric equivalent of di-tert-butyl dicarbonate (or other appropriate Boc anhydride for derivatives) to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion, monitored by thin-layer chromatography.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the resulting this compound derivative using column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Radioligand Binding Assays for nAChR Subtypes
Radioligand binding assays are essential for determining the affinity of the derivatives for different nAChR subtypes. The α4β2 and α7 subtypes are particularly relevant for CNS-active compounds.
a) α4β2 nAChR Binding Assay
-
Materials:
-
Membrane preparations from cells stably expressing human α4β2 nAChRs.
-
Radioligand: [³H]Epibatidine or [³H]Cytisine.
-
Non-specific binding control: Nicotine or unlabeled cytisine at a high concentration (e.g., 100 µM).
-
Assay buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Protocol:
-
In a 96-well plate, add assay buffer, the test compound (this compound derivative at various concentrations), and the radioligand at a fixed concentration (typically at or below its Kd).
-
Add the membrane preparation to initiate the binding reaction.
-
For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Terminate the binding by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ values by non-linear regression analysis of the competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
-
b) α7 nAChR Binding Assay
-
Materials:
-
Membrane preparations from cells stably expressing human α7 nAChRs or rat hippocampal membranes.
-
Radioligand: [¹²⁵I]α-Bungarotoxin or [³H]Methyllycaconitine (MLA).
-
Non-specific binding control: Nicotine or unlabeled α-bungarotoxin at a high concentration (e.g., 1 µM).
-
Assay buffer, filters, and scintillation counting equipment as described for the α4β2 assay.
-
-
Protocol:
-
The protocol is similar to the α4β2 binding assay, with adjustments for the specific radioligand and receptor source.
-
Due to the slow dissociation of α-bungarotoxin, longer incubation times may be necessary.
-
Data analysis is performed as described for the α4β2 assay.
-
In Vitro Functional Assays
Functional assays are crucial to determine whether the derivatives act as agonists, antagonists, or allosteric modulators at nAChRs. Calcium flux assays using fluorescent dyes are a common method.
a) Calcium Flux Assay using a FLIPR (Fluorometric Imaging Plate Reader)
-
Materials:
-
Cells stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα4β2 or SH-EP1-hα7).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Agonist control (e.g., acetylcholine or nicotine).
-
Antagonist control (e.g., mecamylamine).
-
-
Protocol:
-
Plate the cells in a 96-well or 384-well plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
To determine agonist activity, add the this compound derivatives at various concentrations and measure the change in fluorescence over time using the FLIPR.
-
To determine antagonist activity, pre-incubate the cells with the derivatives for a set period before adding a known agonist at its EC₅₀ concentration and measure the inhibition of the agonist-induced fluorescence signal.
-
Analyze the data to determine EC₅₀ values for agonists or IC₅₀ values for antagonists.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparative analysis of this compound derivatives.
Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).
Caption: Proposed experimental workflow for the comparative analysis of derivatives.
Conclusion
This guide provides a comprehensive roadmap for researchers embarking on the comparative analysis of this compound derivatives. By following the outlined synthetic strategies and detailed experimental protocols for in vitro characterization, scientists can systematically evaluate the pharmacological profile of these novel compounds. The provided templates for data presentation and the conceptual diagrams of the relevant signaling pathway and experimental workflow are intended to facilitate a structured and rigorous investigation. The insights gained from such studies will be invaluable for understanding the structure-activity relationships of N-substituted anatabine analogs and for the potential development of new therapeutic agents targeting the nicotinic acetylcholine receptor system.
References
- 1. Neurotoxin - Wikipedia [en.wikipedia.org]
- 2. A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US8207346B2 - Methods of synthesizing anatabine - Google Patents [patents.google.com]
Independent Research on Anatabine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of existing research on anatabine, the parent compound of rac-N-Boc Anatabine. While independent replication studies specifically for this compound are not publicly available, extensive research on anatabine offers valuable insights into its biological activities and potential therapeutic applications. This document summarizes key findings, experimental data, and methodologies from published studies to facilitate further investigation and replication efforts.
Overview of Anatabine's Bioactivity
Anatabine, a minor alkaloid found in plants of the Solanaceae family, has garnered scientific interest for its anti-inflammatory properties.[1][2] Research has primarily focused on its potential in neurodegenerative diseases, particularly Alzheimer's, and inflammatory conditions. Studies suggest that anatabine's mechanism of action involves the modulation of key inflammatory signaling pathways, such as NF-κB and STAT3.[3][4][5]
Key Research Findings on Anatabine
Neuroprotective Effects and Alzheimer's Disease Research
Studies using transgenic mouse models of Alzheimer's disease have shown that anatabine can reduce the production of amyloid-β (Aβ), a key pathological hallmark of the disease.[6][7] This effect is attributed to the downregulation of BACE1, the rate-limiting enzyme in Aβ production.[7]
Anti-inflammatory Activity
Anatabine has demonstrated significant anti-inflammatory effects in various experimental models. It has been shown to reduce the expression of pro-inflammatory enzymes and cytokines such as iNOS and COX-2.[3] Furthermore, research in a mouse model of ulcerative colitis has indicated that anatabine can ameliorate intestinal inflammation.[8]
Cognitive and Attentional Effects
In animal studies, anatabine has been investigated for its impact on cognitive functions. Research in female rats has shown that anatabine can attenuate attentional impairment.[9]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data from representative studies on anatabine.
Table 1: Effect of Anatabine on Amyloid-β Levels in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage | Reduction in Soluble Aβ1-40 | Reduction in Soluble Aβ1-42 | Reference |
| Anatabine | Not Specified | Significant | Significant | [7] |
Table 2: Effect of Anatabine on Pro-inflammatory Gene Expression in a Transgenic Mouse Model of Alzheimer's Disease
| Treatment Group | Dosage | Reduction in iNOS mRNA | Reduction in Cox-2 mRNA | Reference |
| Anatabine | 10 mg/Kg/Day | P<0.02 | Not Specified | [3][4] |
| Anatabine | 20 mg/Kg/Day | P<0.001 | P<0.001 | [3][4] |
Experimental Protocols
Below are summaries of the methodologies used in key studies investigating the effects of anatabine.
In Vivo Alzheimer's Disease Model
-
Animal Model: Transgenic mice overexpressing the human amyloid precursor protein (APP) were used as a model for Alzheimer's disease.[7]
-
Treatment: Anatabine was administered to the mice.
-
Analysis: Brain tissue was analyzed for levels of soluble Aβ1-40 and Aβ1-42. Gene expression of inflammatory markers was quantified using RT-qPCR.[3][4]
In Vitro Studies on Aβ Production
-
Cell Line: A cell line overexpressing human APP was utilized.[7]
-
Treatment: Cells were treated with varying doses of anatabine.
-
Analysis: Levels of Aβ1-40 and Aβ1-42 in the cell culture media were measured to determine the effect of anatabine on Aβ production.[7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways modulated by anatabine and a general experimental workflow for its investigation.
Caption: Proposed signaling pathways modulated by anatabine.
Caption: General experimental workflow for anatabine research.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pharmacological Comparison of Two Isomeric Nicotinic Receptor Agonists: The Marine Toxin Isoanatabine and the Tobacco Alkaloid Anatabine [mdpi.com]
- 3. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD | PLOS One [journals.plos.org]
- 4. Chronic Anatabine Treatment Reduces Alzheimer’s Disease (AD)-Like Pathology and Improves Socio-Behavioral Deficits in a Transgenic Mouse Model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Systems biology reveals anatabine to be an NRF2 activator [frontiersin.org]
- 6. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo | AlzPED [alzped.nia.nih.gov]
- 7. Anatabine lowers Alzheimer's Aβ production in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. E-MTAB-8543 - Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis. - OmicsDI [omicsdi.org]
- 9. Effects of tobacco smoke constituents, anabasine and anatabine, on memory and attention in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Binding Landscape of rac-N-Boc Anatabine: A Comparative Guide for Receptor Interaction
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding characteristics of anatabine, the parent compound of rac-N-Boc anatabine, at nicotinic acetylcholine receptors (nAChRs). Due to a lack of direct experimental data for this compound, this document leverages data from structurally similar compounds to infer its potential binding profile, highlighting the critical need for empirical validation.
The addition of a bulky N-tert-butoxycarbonyl (Boc) protecting group to the anatabine scaffold is anticipated to significantly modulate its interaction with nAChR binding sites. This guide synthesizes available data on anatabine's binding affinity, presents a detailed experimental protocol for assessing receptor binding, and visualizes the associated signaling pathways to provide a foundational understanding for future research into this specific derivative.
Comparative Binding Affinities at Nicotinic Acetylcholine Receptors
While specific binding data for this compound is not currently available in published literature, we can infer its potential interactions by examining the binding affinities of the parent compound, anatabine, and its enantiomers at the well-characterized α4β2 and α7 nAChR subtypes. For context, the binding affinities of established nAChR ligands, nicotine and the high-affinity radioligand epibatidine, are also presented.
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference Ligand |
| S-Anatabine | α4β2 nAChR | 250 | Rat brain membranes | [3H]cytisine |
| R-Anatabine | α4β2 nAChR | 125 | Rat brain membranes | [3H]cytisine |
| Nicotine | α4β2 nAChR | 14 | M10 cells expressing α4β2 | [3H]AzEPI |
| Epibatidine | α4β2 nAChR | 0.17 | M10 cells expressing α4β2 | [3H]AzEPI |
| S-Anatabine | α7 nAChR | High Efficacy Agonist | Xenopus oocytes | Acetylcholine |
| R-Anatabine | α7 nAChR | High Efficacy Agonist | Xenopus oocytes | Acetylcholine |
Note on this compound: The N-Boc group is a sterically demanding substituent. Its presence on the nitrogen atom of the piperidine ring of anatabine is likely to hinder the optimal positioning of the molecule within the nAChR binding pocket. This steric hindrance would be expected to decrease the binding affinity of this compound compared to anatabine itself. The extent of this decrease would need to be determined experimentally, but it is plausible that the Ki value for this compound at α4β2 nAChRs could be significantly higher than the 125-250 nM range observed for the anatabine enantiomers.
Experimental Protocol: Radioligand Competition Binding Assay for nAChRs
To empirically determine the binding affinity of this compound, a radioligand competition binding assay is a standard and robust method. The following protocol is a representative example for assessing binding to α4β2 nAChRs.
Objective: To determine the binding affinity (Ki) of this compound for the human α4β2 nAChR by measuring its ability to compete with the binding of a known high-affinity radioligand, [3H]-epibatidine.
Materials:
-
HEK (Human Embryonic Kidney) cells stably expressing the human α4β2 nAChR.
-
Cell culture reagents.
-
Binding buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Radioligand: [3H]-epibatidine (specific activity ~50-80 Ci/mmol).
-
Competitor compound: this compound.
-
Non-specific binding control: Nicotine (10 µM).
-
96-well microplates.
-
Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK-α4β2 cells to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation, 50 µL of [3H]-epibatidine (at a final concentration near its Kd, e.g., 0.5 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of [3H]-epibatidine, and 50 µL of 10 µM nicotine.
-
Competition: 50 µL of membrane preparation, 50 µL of [3H]-epibatidine, and 50 µL of varying concentrations of this compound (e.g., from 0.1 nM to 100 µM).
-
-
Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the competitor by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Cellular Consequences
To better understand the context of this compound's potential binding, the following diagrams illustrate the experimental workflow and the downstream signaling pathways associated with nAChR activation.
Preclinical Insights into Anatabine's Anti-Inflammatory Properties
An overview of preclinical data for anatabine, a compound with demonstrated anti-inflammatory effects in various animal models. Note that preclinical trial data for rac-N-Boc anatabine, a derivative of anatabine, is not publicly available. The following guide focuses on the available research for anatabine as a proxy.
Anatabine, a minor alkaloid found in plants of the Solanaceae family, has been the subject of multiple preclinical studies investigating its anti-inflammatory potential.[1][2] Research in animal models has shown its efficacy in reducing inflammation in conditions such as experimental autoimmune encephalomyelitis (a model for multiple sclerosis), Alzheimer's disease, and dextran sulfate sodium (DSS)-induced colitis.[3][4][5] The primary mechanism of action appears to be the inhibition of key inflammatory signaling pathways, specifically STAT3 and NF-κB phosphorylation.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative outcomes from key preclinical studies on anatabine. These studies typically compare the effects of anatabine to a control group (vehicle or untreated), which is analogous to a placebo in the context of preclinical research.
Table 1: Effect of Anatabine on Pro-Inflammatory Cytokine Production in a Mouse Model of Alzheimer's Disease
| Treatment Group | Brain TNF-α Levels | Brain IL-6 Levels |
| Untreated Transgenic Mice | Elevated | Elevated |
| Anatabine-Treated Transgenic Mice | Reduced | Reduced |
| (Data sourced from a study on a transgenic mouse model of Alzheimer's disease where anatabine was administered orally. Specific quantitative reduction values were not available in the reviewed materials.)[5] |
Table 2: Effect of Anatabine in a Mouse Model of Acute Inflammation (LPS Challenge)
| Treatment Group | Plasma IL-6 | Plasma IL-1β | Plasma TNF-α | Spleen STAT3 Phosphorylation | Kidney STAT3 Phosphorylation |
| LPS-Challenged Mice | Increased | Increased | Increased | Increased | Increased |
| Anatabine + LPS-Challenged Mice | Reduced | Reduced | Reduced | Opposed | Opposed |
| (This table summarizes the findings from an in vivo study where mice were challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response.)[5] |
Table 3: Effect of Anatabine in a Rat Model of Acute Inflammation (Carrageenan-Induced Paw Edema)
| Treatment Group | Paw Edema (Swelling) |
| Vehicle-Treated Rats | Progressive Increase |
| Anatabine-Treated Rats (1, 2, and 5 mg/kg, i.p.) | Dose-dependent Reduction |
| (This study demonstrates anatabine's dose-dependent anti-inflammatory effect in a well-established model of acute inflammation.)[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below to provide a comprehensive understanding of the study designs.
1. Alzheimer's Disease Mouse Model Protocol
-
Animal Model: Transgenic mice expressing a mutated form of the human amyloid precursor protein (Tg APPsw), which exhibit age-dependent increases in brain inflammation.
-
Treatment: Chronic oral administration of anatabine.
-
Endpoint Analysis: Measurement of pro-inflammatory cytokine levels (TNF-α and IL-6) in brain tissue lysates. STAT3 phosphorylation in the brain was also assessed.
-
Control Group: Untreated transgenic mice.[5]
2. Acute Systemic Inflammation (LPS Challenge) Protocol
-
Animal Model: Wild-type mice.
-
Induction of Inflammation: Intraperitoneal (i.p.) injection of lipopolysaccharide (LPS).
-
Treatment: Co-administration of anatabine with the LPS challenge.
-
Endpoint Analysis: Measurement of pro-inflammatory cytokines (IL-6, IL-1β, and TNF-α) in plasma, kidney, and spleen. Assessment of STAT3 phosphorylation in the spleen and kidney.
-
Control Group: Mice challenged with LPS only.[5]
3. Carrageenan-Induced Paw Edema Protocol
-
Animal Model: Rats.
-
Induction of Inflammation: Subcutaneous injection of carrageenan into the plantar surface of the hind paw.
-
Treatment: Intraperitoneal (i.p.) administration of anatabine at doses of 1, 2, and 5 mg/kg.
-
Endpoint Analysis: Measurement of paw volume (edema) at various time points after carrageenan injection.
-
Control Group: Vehicle-treated rats.[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for anatabine and a typical experimental workflow for evaluating its anti-inflammatory effects in a preclinical setting.
Caption: Proposed anti-inflammatory mechanism of anatabine.
Caption: Generalized workflow for preclinical anti-inflammatory studies.
References
- 1. Effects of Dietary Supplementation with the Solanaceae Plant Alkaloid Anatabine on Joint Pain and Stiffness: Results from an Internet-Based Survey Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anatabine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Anatabine ameliorates intestinal inflammation and reduces the production of pro-inflammatory factors in a dextran sulfate sodium mouse model of colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of anatabine via inhibition of STAT3 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling rac-N-Boc Anatabine
For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides comprehensive guidance on the necessary personal protective equipment (PPE), handling procedures, and disposal plans for rac-N-Boc Anatabine, a derivative of the tobacco alkaloid Anatabine. Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a powdered alkaloid derivative, a robust PPE strategy is essential to prevent inhalation, dermal, and ocular exposure. The following table summarizes the recommended PPE for handling this compound in both solid and solution forms.
| PPE Category | Solid Compound (Powder) | Compound in Solution |
| Hand Protection | Double gloving with powder-free nitrile gloves is required. Change gloves every 30 minutes or immediately if contaminated.[1][2] | Double gloving with powder-free nitrile gloves. Ensure gloves are resistant to the solvent used. Change gloves regularly.[1][2] |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z-87.1 standards are mandatory. A face shield should be worn over goggles when there is a risk of splashes.[3] | Chemical safety goggles are required. A face shield is recommended, especially when handling larger volumes or during vigorous mixing.[3] |
| Body Protection | A long-sleeved, solid-front laboratory coat made of a low-permeability fabric. Consider a disposable gown for added protection.[2] | A long-sleeved laboratory coat. Ensure the material is resistant to the solvent in use. |
| Respiratory Protection | An N-95 or N-100 respirator is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[4] | Not typically required if handled within a properly functioning chemical fume hood. |
| Footwear | Closed-toe, closed-heel shoes that cover the entire foot are required.[3] | Closed-toe, closed-heel shoes are mandatory. |
Handling and Operational Plan
Engineering Controls: All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5] A laboratory safety shower and eyewash station must be readily accessible.
Procedural Guidance:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: To prevent aerosolization, use a microbalance within the fume hood or in a containment glove box.
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Spill Management: In case of a small spill, carefully neutralize with a suitable agent like sodium carbonate, absorb the material, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow institutional emergency procedures.
Experimental Protocol: N-Boc Deprotection
A common procedure involving N-Boc protected compounds is the removal of the Boc group, often accomplished with a strong acid like trifluoroacetic acid (TFA).
Methodology:
-
Reaction Setup: In a chemical fume hood, dissolve the N-Boc protected amine in a suitable solvent such as dichloromethane (DCM).[7][8]
-
Acid Addition: Slowly add an excess of trifluoroacetic acid (TFA) to the solution.[7][9] This reaction is typically fast and occurs at room temperature.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is concentrated in vacuo to remove the solvent and excess TFA. The resulting amine salt can then be neutralized.[10]
-
Neutralization: For a neutral product, the residue can be carefully neutralized with a saturated aqueous solution of a weak base like sodium bicarbonate.
-
Extraction: The deprotected amine can then be extracted from the aqueous layer using an organic solvent. The organic layers are combined, dried, and the solvent is evaporated to yield the final product.
Safety Note on TFA: Trifluoroacetic acid is highly corrosive and its vapors are irritating to the eyes and respiratory system.[6] Always handle TFA in a chemical fume hood while wearing appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[5][11]
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation:
-
Solid Waste: Unused this compound powder and any grossly contaminated materials (e.g., weighing paper, gloves) should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste:
-
Organic Solvents: Waste solvents from the reaction and extraction steps should be collected in a designated, labeled container for halogenated or non-halogenated organic waste, as appropriate.
-
Acidic Waste: The acidic aqueous waste from the neutralization and extraction steps should be collected in a separate, labeled container for acidic waste. This waste should be neutralized before final disposal, following institutional guidelines.
-
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) should be placed in a designated container for solid chemical waste. Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste, before washing.
Container Management: All waste containers must be made of a compatible material, kept closed with a tight-fitting cap when not in use, and clearly labeled with the contents.[12][13]
Caption: Workflow for Handling and Disposal of this compound.
References
- 1. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. rsc.org [rsc.org]
- 11. amherst.edu [amherst.edu]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
